Hydroxyzine
Description
Overview of Hydroxyzine as a Pharmaceutical Agent
This compound is classified as a first-generation histamine (B1213489) H₁-receptor antagonist belonging to the diphenylmethane (B89790) and piperazine (B1678402) classes of chemicals. nih.govguidetopharmacology.orgwikipedia.org It is recognized for exhibiting sedative, anxiolytic, and antiemetic properties. nih.govwikipedia.orgdrugbank.com Its primary mechanism of action involves potent and selective inverse agonism at the histamine H₁ receptor. wikipedia.org This action is primarily responsible for its antihistamine and sedative effects. wikipedia.org Beyond its effects on H₁ receptors, research indicates that this compound also acts as a weaker antagonist at other receptors, including the serotonin (B10506) 5-HT₂A receptor, the dopamine (B1211576) D₂ receptor, and the α₁-adrenergic receptor. wikipedia.org The anxiolytic effects of this compound are thought to be linked to its antiserotonergic activity, similar to atypical antipsychotics. wikipedia.org this compound readily crosses the blood-brain barrier, exerting effects within the central nervous system. wikipedia.org
Historical Context of this compound Synthesis and Initial Research
This compound was first synthesized in 1955 by the biopharmaceutical company Union Chimique Belge. nih.govdrugbank.comima-india.org Its commercialization in the United States was later authorized by Pfizer. ima-india.org Initial research into this compound focused on its antihistaminic properties and its potential as a tranquilizer. nih.gov Early studies explored its effects on neuronal activity in subcortical areas, suggesting a mechanism for its anxiolytic action distinct from cortical depression. nih.gov A myorelaxant activity was also demonstrated experimentally during this initial research phase. nih.gov The drug was approved for use in the United States in 1957. nih.gov
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved significantly since its initial synthesis. While its role as a potent H₁-receptor antagonist for allergic conditions like pruritus and urticaria has remained a consistent area of study, research has expanded to explore its effects on the central nervous system in greater detail. nih.govdrugbank.comima-india.org The understanding of its anxiolytic properties has deepened, with studies investigating its impact on generalized anxiety disorder. nih.govwikipedia.orgima-india.orgresearchgate.netnih.gov Research has also delved into its sedative effects and potential use for insomnia, although findings in this area have shown mixed efficacy and highlight the development of tolerance to CNS effects over time. wikipedia.orgresearchgate.net Furthermore, investigations into this compound's interactions with other receptor systems, such as serotonin and dopamine receptors, have provided a more comprehensive view of its pharmacological profile and its potential in addressing conditions beyond allergies and anxiety. wikipedia.org More recent research has even explored the potential of this compound derivatives in novel applications, such as anti-cancer activities. nih.gov
Scope and Significance of Current this compound Research
Current academic research on this compound spans a variety of areas, reflecting its diverse pharmacological actions. Studies continue to investigate its efficacy in managing pruritus and allergic conditions, often comparing it with newer generation antihistamines. ima-india.org Its role in anxiety management remains a significant focus, with research exploring its comparative effectiveness against other anxiolytics. wikipedia.orgresearchgate.netnih.govfrontiersin.org The sedative properties of this compound are still being examined, particularly in the context of sleep disorders and as a pre-operative sedative. wikipedia.orgima-india.orgresearchgate.net
Beyond these established uses, current research is exploring novel applications and mechanisms. For instance, studies are investigating the potential of this compound and its derivatives in areas such as brain inflammation and conditions like Autism Spectrum Disorders, linking its H₁ antagonism to the reduction of neuroinflammation and subsequent symptom relief. scitechnol.com Research is also being conducted on the synthesis and evaluation of novel this compound derivatives for potential therapeutic uses, including as androgen receptor antagonists with potential anti-cancer activities. nih.gov The pharmacokinetics and metabolism of this compound, including the formation of its active metabolite cetirizine (B192768), continue to be subjects of research to better understand its duration of action and interactions. wikipedia.orgdrugbank.commims.com
The significance of current this compound research lies in its potential to optimize existing therapeutic uses, uncover new applications, and contribute to a deeper understanding of the complex interplay between histamine and other neurotransmitter systems in various physiological and pathological states.
Research Findings Summary Table:
| Research Area | Key Findings | Relevant Citations |
| Histamine H₁ Antagonism | Potent and selective inverse agonist activity; responsible for antihistamine and sedative effects. wikipedia.org Effective in reducing wheal and flare. | wikipedia.org |
| Anxiolytic Properties | Linked to antiserotonergic effects; effective in treating generalized anxiety disorder, comparable to some benzodiazepines and buspirone (B1668070). wikipedia.orgima-india.orgresearchgate.netnih.gov | wikipedia.orgima-india.orgresearchgate.netnih.gov |
| Sedative Effects | Used for insomnia and sedation; tolerance can develop; mixed efficacy for sleep maintenance. wikipedia.orgresearchgate.netsleepstation.org.uk | wikipedia.orgresearchgate.netsleepstation.org.uk |
| Pruritus Management | Effective in managing pruritus associated with allergic conditions; considered potent. nih.govima-india.org | nih.govima-india.org |
| Effects on CNS | Crosses the blood-brain barrier; exerts effects in the central nervous system. wikipedia.org Sedative properties likely occur at the subcortical level. drugbank.com | wikipedia.orgdrugbank.com |
| Novel Applications (e.g., ASD) | Potential role in reducing brain inflammation and alleviating symptoms in conditions like Autism Spectrum Disorders. scitechnol.com | scitechnol.com |
| Novel Derivatives Research | Synthesis and evaluation of derivatives for potential new therapeutic uses, including anti-cancer activity. nih.gov | nih.gov |
Pharmacokinetic Data (Selected):
| Parameter | Value (Adults) | Citation |
| Time to peak plasma concentration (oral) | Approx. 2 hours | drugbank.commims.com |
| Volume of distribution | Approx. 16 ± 3 L/kg | drugbank.commims.com |
| Elimination half-life | Reportedly 14-25 hours (average ~20 hours) | drugbank.com |
| Elimination half-life (Cetirizine, active metabolite) | Approx. 20 hours | mims.com |
| Metabolism | Primarily in the liver by CYP3A4 and CYP3A5 | drugbank.commims.comgenome.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDWXGKKHFNSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride) | |
| Record name | Hydroxyzine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023137 | |
| Record name | Hydroxyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
220 °C at 0.5 mm Hg | |
| Record name | HYDROXYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L | |
| Record name | HYDROXYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine | |
| Record name | HYDROXYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
68-88-2 | |
| Record name | (±)-Hydroxyzine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydroxyzine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S50YM8OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200C, 190 °C | |
| Record name | Hydroxyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydroxyzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacodynamics of Hydroxyzine: Receptor Level Interactions and Cellular Mechanisms
Histamine (B1213489) H1 Receptor Antagonism of Hydroxyzine
This compound's primary mechanism of action involves its interaction with the histamine H1 receptor. This interaction is crucial for its antihistaminic and sedative properties.
Inverse Agonism at H1 Receptors by this compound
This compound functions as a potent inverse agonist at histamine H1 receptors. wikipedia.orgdrugbank.compsychdb.comconsensus.app Unlike simple antagonists that merely block the binding of an agonist, inverse agonists actively reduce the constitutive activity of a receptor. drugbank.com This inverse agonism at H1 receptors is considered responsible for this compound's efficacy in reducing histaminic responses such as edema, flare, and pruritus. drugbank.com
H1 Receptor Occupancy and Central Nervous System Effects of this compound
This compound readily crosses the blood-brain barrier and exerts effects within the CNS. wikipedia.orgelsevier.ese-lactancia.org Studies utilizing positron emission tomography (PET) have investigated the extent of brain H1 receptor occupancy by this compound. A single 30 mg oral dose of this compound has been shown to result in approximately 67.6% brain H1 receptor occupancy. wikipedia.orgtaylorandfrancis.compsychiatrist.com Another study indicated occupancy rates of 67.6% and 53.95% with therapeutic oral doses. taylorandfrancis.com High levels of brain H1 receptor occupancy, generally considered to be above 50%, are associated with significant somnolence and potential cognitive decline. wikipedia.org The subjective experience of sleepiness has been observed to correlate well with the degree of brain H1 receptor occupancy. wikipedia.org Inhibition of histamine H1 receptors in the brain leads to decreased wakefulness and CNS depression. taylorandfrancis.com this compound's sedative properties are believed to occur at the subcortical level of the CNS. drugbank.com
Role of H1 Receptor Blockade in Inflammatory Processes and Cytokine Production by this compound
Histamine, by binding to H1 receptors, plays a significant role in mediating hypersensitivity and allergic reactions. drugbank.com This includes the release of pro-inflammatory cytokines, such as interleukins, from mast cells and basophils following allergen exposure. drugbank.com H1 receptor antagonists like this compound inhibit the action of histamine by competitively binding to H1 receptors. nih.gov Research suggests that H1 antihistamines possess additional anti-inflammatory effects beyond simple receptor blockade, acting through both receptor-dependent and receptor-independent pathways. nih.gov Receptor-dependent mechanisms may involve the suppression of adhesion proteins and NF-kB dependent cytokines (e.g., IL-1, IL-2, IL-6, IL-8, IL-12, and TNF-α). Receptor-independent processes, potentially requiring higher drug concentrations, could include inhibiting the release of pre-formed mediators from inflammatory cells, such as histamine and eosinophil proteins, as well as reducing eicosanoid synthesis and the production of oxygen free radicals. nih.gov Studies have indicated that this compound can reduce cytokine expression, sometimes without affecting traditional inflammatory pathways. nih.gov Pretreatment with this compound has been shown in some models to reduce immune cell infiltrate, edema, and levels of circulating proinflammatory cytokines. researchgate.net
Modulation of Other Neurotransmitter Systems by this compound
In addition to its primary effects on histamine H1 receptors, this compound also interacts with other neurotransmitter systems, albeit typically with lower affinity. These interactions contribute to its broader pharmacological profile, including its anxiolytic effects.
Serotonin (B10506) 5-HT2A Receptor Antagonism by this compound
This compound has been shown to act as an antagonist, albeit a weak one, at the serotonin 5-HT2A receptor. wikipedia.orgpsychdb.comelsevier.estaylorandfrancis.comnih.gov This interaction with serotonergic pathways is believed to contribute to this compound's usefulness as an anxiolytic. wikipedia.orgpsychdb.compatsnap.com Some evidence suggests that this compound treatment may influence serotonergic pathways, as indicated by reduced cerebrospinal fluid levels of a serotonin metabolite in studies. consensus.app
α1-Adrenergic Receptor Antagonism by this compound
This compound has been shown to act as a weak antagonist at α₁-adrenergic receptors. wikipedia.orgnih.gov This interaction is less potent compared to its H₁ receptor affinity. wikipedia.org Alpha-1 adrenergic receptors are Gq-coupled receptors involved in various physiological processes, including smooth muscle contraction and vasoconstriction. nih.gov The antagonism of these receptors by this compound may contribute to some of its effects, although the clinical significance of this interaction is generally considered secondary to its antihistaminic activity. wikipedia.org
Muscarinic Acetylcholine (B1216132) Receptor Interactions of this compound
This compound exhibits anticholinergic properties through antagonism of muscarinic acetylcholine receptors. patsnap.com However, studies indicate that this compound has a low affinity for muscarinic receptors compared to some other first-generation antihistamines. wikipedia.orgcambridge.org For instance, radioligand binding assays using bovine cerebral cortex showed a Ki value of 3,800 ± 100 nM for this compound at muscarinic receptors, indicating lower affinity compared to drugs with Ki values in the nanomolar range (5.0–38 nM). cambridge.org This lower affinity is associated with a reduced risk of anticholinergic side effects. wikipedia.org Antagonism of muscarinic receptors can influence the parasympathetic nervous system, potentially leading to effects such as reduced secretions and smooth muscle contractions, which may be relevant to its antiemetic properties. patsnap.com
GABAergic System Interactions of this compound
This compound is believed to interact with the GABAergic system, which plays a crucial role in modulating anxiety and mood. patsnap.com The GABAergic system utilizes gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. therecoveryvillage.com While the precise mechanisms of this compound's interaction with the GABAergic system are not as extensively characterized as those of benzodiazepines, which enhance GABA activity at GABAᴀ receptors, its influence on this system is thought to contribute to its anxiolytic and sedative effects. patsnap.comdroracle.ai Some research suggests that this compound's effect on lowering anxiety and promoting a calming effect may involve interactions that ultimately influence GABA levels or activity. patsnap.comscitechnol.com However, one study in mice suggested that neither the antihistaminic nor antimuscarinic properties of this compound had a facilitatory effect on the GABAergic system in anxiolysis at subeffective doses. nih.gov
Voltage-Dependent Calcium Channel Modulation by this compound
While primarily known for its receptor interactions, some research suggests potential modulation of voltage-dependent calcium channels (VGCCs) by this compound. VGCCs are crucial for various cellular functions, including neurotransmitter release and membrane excitability. mdpi.comdelveinsight.com Calcium influx through these channels is a key event in many physiological processes. delveinsight.com Although not a primary or well-established mechanism, some studies exploring the broader effects of compounds have indicated potential interactions with calcium channels. Further detailed research is needed to fully elucidate the nature and significance of any direct or indirect modulation of voltage-dependent calcium channels by this compound.
Other Pharmacological Mechanisms of Action of this compound
Beyond its direct interactions with neurotransmitter receptors, this compound has been investigated for other pharmacological activities, particularly in the context of emerging research areas.
Functional Inhibition of Acid Sphingomyelinase (ASM) by this compound
This compound is classified as a functional inhibitor of acid sphingomyelinase (FIASMA). nih.govmdpi.commdpi.com Acid sphingomyelinase is an enzyme that cleaves sphingomyelin (B164518) into ceramide, a lipid involved in various cellular processes, including the formation of membrane platforms. mdpi.comfau.de Research suggests that the ASM/ceramide system plays a role in the entry of SARS-CoV-2 into cells. nih.govmdpi.comfau.de By inhibiting ASM, FIASMAs like this compound may reduce the formation of ceramide-enriched membrane domains, potentially hindering viral entry and subsequent inflammation. nih.govmdpi.commdpi.com In vitro studies have shown that inhibition of the ASM/ceramide system by FIASMA compounds can prevent infection of cells with SARS-CoV-2. nih.gov While the in vitro FIASMA effect of this compound (with a residual ASM activity of 43%) might be less potent compared to some other FIASMAs like fluoxetine (B1211875) (13%) or fluvoxamine (B1237835) (37.4%), this mechanism is being explored for its potential therapeutic implications. nih.gov
Potential Inhibition of SARS-CoV-2 Spike Protein Binding to ACE2 by this compound
Studies have investigated the potential of this compound to interfere with the binding of the SARS-CoV-2 Spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor, the primary cellular receptor for the virus. biorxiv.orgbiorxiv.orgresearchgate.net In a qualitative in vitro assay, this compound demonstrated the ability to inhibit the binding of the receptor-binding domain (RBD) of the Spike protein to ACE2. biorxiv.orgbiorxiv.orgresearchgate.net This inhibition appeared to be dose-dependent. biorxiv.org Further in vitro experiments suggested that this compound could compete and interfere with the Spike RBD binding to ACE2, with preincubation of ACE2 with this compound inhibiting the subsequent binding of RBD to a greater extent. biorxiv.org This finding suggests a potential mechanism by which this compound might interfere with viral entry into host cells. biorxiv.orgbiorxiv.org Molecular modeling has suggested that this compound may bind within the active site of ACE2, inducing a conformational change that prevents Spike protein binding. sbgg.org.br These findings support the need for further investigation into the potential effectiveness of this compound in the context of COVID-19. biorxiv.orgresearchgate.net
Effects of this compound on Autonomic Nervous System Activity
This compound's influence on the autonomic nervous system is multifaceted, stemming from its receptor interactions. The drug's primary effect on the autonomic nervous system is thought to be indirect, largely mediated through its actions on the central nervous system (CNS). By blocking histamine H₁ receptors in the brain, this compound reduces histamine's role in promoting wakefulness and anxiety. This calming effect on the CNS can lead to a lessening of the "fight or flight" response, potentially reducing sympathetic nervous system activity and mitigating stress-induced physiological changes.
Furthermore, this compound's modest anticholinergic activity, through the inhibition of acetylcholine receptors, can also influence autonomic function. patsnap.com Antagonism of muscarinic acetylcholine receptors can lead to a reduction in parasympathetic nervous system influence, potentially affecting processes regulated by this system, such as secretions and smooth muscle contractions. patsnap.com While some studies on the comparative effects of this compound and other anxiolytics on cardiac autonomic activity, assessed via heart rate variability and blood pressure, have been conducted, the precise mechanisms by which this compound modulates autonomic balance are still areas of research. dergipark.org.tr
Skeletal Muscle Relaxation Mechanisms Induced by this compound
Primary skeletal muscle relaxation has been experimentally demonstrated with this compound. pediatriconcall.comnih.govdroracle.aimedcentral.comdrugs.comnih.govdrugs.com The exact cellular and receptor-level mechanisms underlying this effect are not fully elucidated. However, it has been suggested that this compound's antispasmodic properties are mediated through interference with the mechanisms that respond to spasmogenic agents such as serotonin, acetylcholine, and histamine. nih.govdrugs.comnih.govnih.gov This interference could potentially involve modulation of pathways that regulate muscle contraction and tone, although further detailed research is needed to pinpoint the specific interactions and downstream effects.
Bronchodilator Activity of this compound
Bronchodilator activity of this compound has been demonstrated experimentally and confirmed clinically. pediatriconcall.comdroracle.aimedcentral.comdrugs.comhpra.ie While the precise mechanism is not extensively detailed in the provided sources, its action as a potent antihistamine, blocking H₁ receptors, is likely a primary contributor. Histamine is a key mediator in bronchoconstriction, and by antagonizing H₁ receptors, this compound can counteract this effect, leading to the relaxation of bronchial smooth muscles and bronchodilation. drugbank.comwikipedia.org Experimental evidence supports this activity in both healthy individuals and those with chronic obstructive pulmonary disease. medcentral.com
Analgesic Effects of this compound
Analgesic effects of this compound have been demonstrated experimentally and confirmed clinically. pediatriconcall.comdroracle.aimedcentral.comdrugs.comdroracle.ai The mechanism behind this compound's analgesic properties is not completely understood but may be related to its sedative and CNS depressant activities. medcentral.com By suppressing activity in certain subcortical areas of the CNS, this compound may indirectly influence pain perception pathways. pediatriconcall.comnih.govdroracle.aidrugs.comnih.govdrugs.comdroracle.ai Additionally, its interaction with other receptors, such as serotonin 5-HT₂A, could potentially play a role in modulating pain signals, although this requires further investigation. wikipedia.org
Antisecretory Activity on Gastric Secretion and Acidity by this compound
Pharmacological and clinical studies indicate that this compound at therapeutic dosages does not increase gastric secretion or acidity and in most cases provides mild antisecretory benefits. nih.govmedcentral.comnih.govdrugs.comnih.govhpra.ie This antisecretory activity is thought to be related, at least in part, to its anticholinergic properties. patsnap.commedcentral.com By antagonizing muscarinic acetylcholine receptors, this compound can reduce the influence of the parasympathetic nervous system on gastric function, leading to a decrease in secretions. patsnap.com The antispasmodic activity of this compound, mediated through interference with mechanisms responding to spasmogenic agents like acetylcholine and histamine, may also contribute to its effects on the gastrointestinal system. nih.govmedcentral.comdrugs.comnih.govnih.gov
Pharmacokinetics of Hydroxyzine: Absorption, Distribution, Metabolism, and Excretion
Absorption Characteristics of Hydroxyzine
This compound is readily absorbed following administration, with specific characteristics depending on the route.
Oral Absorption and Time to Peak Plasma Concentration (Tmax) of this compound
Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract. drugbank.come-lactancia.orgwikipedia.orgmedcentral.commpa.searpimed.ammpa.se The time to reach maximum plasma concentration (Tmax) typically occurs at approximately 2 hours in both adult and pediatric populations. drugbank.come-lactancia.orgwikipedia.orgmpa.searpimed.ammpa.serelevancerecovery.commpa.senih.govhpra.ie Studies in adults have reported typical peak plasma concentrations (Cmax) of 30 ng/ml and 70 ng/ml following single oral doses of 25 mg and 50 mg, respectively. e-lactancia.orgmpa.sempa.se The rate and extent of exposure to this compound are comparable when administered as a tablet or a syrup. e-lactancia.orgmpa.sempa.se Following repeated once-daily dosing, plasma concentrations have been observed to increase by approximately 30%. e-lactancia.orgmpa.sempa.se
| Parameter | Value (Adults) | Value (Children) | Citation |
| Tmax | ~2 hours | ~2 hours | drugbank.come-lactancia.orgwikipedia.orgmpa.searpimed.ammpa.serelevancerecovery.commpa.senih.govhpra.ie |
| Cmax (25 mg) | ~30 ng/ml (single dose) | e-lactancia.orgmpa.sempa.se | |
| Cmax (50 mg) | ~70 ng/ml (single dose) | e-lactancia.orgmpa.sempa.se |
Bioavailability of this compound (Oral vs. Intramuscular)
The oral bioavailability of this compound, when compared to intramuscular administration, is approximately 80%. e-lactancia.orgmpa.sempa.se The absolute bioavailability of this compound has not been definitively determined due to the unavailability of intravenous formulations, which is attributed to a risk of hemolysis. drugbank.comnih.gov
Distribution of this compound
This compound is characterized by extensive distribution throughout the body.
Volume of Distribution of this compound
This compound is widely distributed within the body, with concentrations generally higher in tissues compared to plasma. e-lactancia.orgmpa.se The apparent volume of distribution in adults typically ranges from 7 to 16 L/kg. e-lactancia.orgmpa.se In studies involving elderly subjects, the apparent volume of distribution was found to be increased, averaging 22.5 ± 6.3 L/kg. arpimed.amhpra.ienih.gov In the pediatric population, the mean apparent volume of distribution has been reported as 18.5 ± 8.6 L/kg. nih.gov
| Population | Volume of Distribution (L/kg) | Citation |
| Adults | 7 to 16 | e-lactancia.orgmpa.se |
| Elderly | 22.5 ± 6.3 | arpimed.amhpra.ienih.gov |
| Children | 18.5 ± 8.6 | nih.gov |
Tissue Distribution, Including Skin Concentrations, of this compound
This compound demonstrates preferential distribution into various tissues. Higher concentrations of this compound are found in the skin compared to plasma. drugbank.comwikipedia.orgnih.gov Following oral administration, this compound enters the skin, and skin concentrations have been shown to be higher than serum concentrations after both single and multiple doses. e-lactancia.orgmpa.sempa.se While the distribution of this compound into human body tissues and fluids has not been fully characterized, studies in animals indicate wide distribution into most tissues and fluids, with the highest concentrations observed in the liver, lungs, spleen, kidneys, and adipose tissue. arpimed.amhpra.ienih.gov
Blood-Brain Barrier Penetration of this compound
This compound readily crosses the blood-brain barrier, allowing it to exert effects within the central nervous system. e-lactancia.orgwikipedia.orgmpa.searpimed.amrelevancerecovery.comhpra.ieoppc.comnih.govpsu.edu As a first-generation H1 antagonist, its ability to easily penetrate the blood-brain barrier is a known characteristic of this class of drugs. arpimed.amhpra.ienih.gov A positron emission tomography (PET) study demonstrated a brain H1 receptor occupancy of 67.6% after a single 30 mg dose of this compound. wikipedia.org Brain H1 receptor occupancy exceeding 50% is associated with a high prevalence of somnolence. wikipedia.org The penetration of the blood-brain barrier by this compound contributes to its observed sedative properties. relevancerecovery.comnih.gov
Placental Barrier Permeation of this compound and Fetal Concentrations
This compound is known to cross the placental barrier. Studies have indicated that this can lead to higher concentrations of the drug in the fetus compared to the mother. e-lactancia.orghpra.iearpimed.ammpa.sempa.se Animal studies have demonstrated reproductive toxicity, with fetal abnormalities reported at doses substantially exceeding human therapeutic levels. arpimed.ammpa.se Observations in neonates whose mothers received high doses of this compound during late pregnancy or labor have included hypotonia, movement disorders (including extrapyramidal disorders), clonic movements, central nervous system depression, neonatal hypoxic conditions, or urinary retention. arpimed.ammpa.se
Protein Binding of this compound
In vitro studies have shown that this compound binds to human albumin. drugbank.comijprajournal.com However, the extent of protein binding in plasma has not been fully evaluated. drugbank.comijprajournal.com Cetirizine (B192768), the main metabolite of this compound, has a reported plasma protein binding of 93%. mims.comwikipedia.org
Metabolism of this compound
This compound undergoes extensive metabolism, primarily in the liver. e-lactancia.orgmpa.semedcentral.com
Hepatic Metabolism Pathways of this compound (CYP3A4/5, Alcohol Dehydrogenase)
The metabolism of this compound involves several pathways mediated by hepatic enzymes. The formation of its major metabolite, cetirizine, is primarily mediated by alcohol dehydrogenase. e-lactancia.orghpra.iempa.sempa.se Other metabolic pathways, including the formation of N-dealkylated and O-dealkylated metabolites, are principally mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. e-lactancia.orghpra.iempa.sempa.sewikipedia.org
Formation of Active Metabolite Cetirizine from this compound
A significant metabolic pathway for this compound is its oxidation to the carboxylic acid metabolite, cetirizine. e-lactancia.orghpra.iempa.sedrugbank.commims.commedcentral.commpa.sewikipedia.orgnih.gov Cetirizine is the main and active metabolite of this compound, accounting for approximately 45% of an orally administered dose. e-lactancia.orghpra.iempa.sedrugbank.commpa.se This conversion is primarily mediated by alcohol dehydrogenase. e-lactancia.orghpra.iempa.sempa.se Cetirizine itself is a second-generation antihistamine with significant peripheral H1-antagonist properties. e-lactancia.orghpra.iempa.sempa.se
Unelucidated Metabolic Pathways and Other Metabolites of this compound
While the formation of cetirizine is a major metabolic route, the precise metabolic fate of this compound is not entirely clear. drugbank.commedcentral.com this compound is likely broken down into several other metabolites, but their specific structures and metabolic pathways have not been fully elucidated in humans. drugbank.comwikipedia.org Other identified metabolites include an N-dealkylated metabolite and an O-dealkylated metabolite with a reported plasma half-life of 59 hours. e-lactancia.orghpra.iempa.sempa.sewikipedia.org The N-dealkylated metabolite, norchlorcyclizine, has some structural similarities to trazodone, but its pharmacological activity has not been established. wikipedia.org
Elimination and Excretion of this compound
This compound is extensively metabolized, and its elimination primarily occurs through the excretion of its metabolites. medcentral.com Only a small percentage of the administered dose (approximately 0.8%) is excreted unchanged in the urine after oral administration. e-lactancia.orghpra.iempa.se
The main metabolite, cetirizine, is primarily excreted unchanged in the urine, accounting for approximately 70% of the active metabolite. drugbank.comnih.gov Specifically, cetirizine excretion accounts for 25% and 16% of the oral and intramuscular this compound dose, respectively. e-lactancia.orghpra.iempa.se
In animals, this compound and its metabolites are primarily excreted in feces via biliary elimination. medcentral.comwikipedia.orgnih.govmhmedical.com The precise extent of renal and fecal excretion of this compound in humans has not been definitively determined. drugbank.com
The elimination half-life of this compound varies depending on age and physiological condition. In adults, the half-life is typically reported to be between 14 and 25 hours, with an average around 20 hours. e-lactancia.orghpra.iempa.sedrugbank.comwikipedia.orgnih.gov The half-life is generally shorter in children, averaging around 7.1 hours, and increases with age. e-lactancia.orgdrugbank.comwikipedia.org In the elderly, the elimination half-life is prolonged, averaging approximately 29 hours. e-lactancia.orghpra.iearpimed.ammpa.sedrugbank.comnih.gov The half-life is also likely to be prolonged in patients with renal or hepatic impairment. drugbank.com Clearance rates have been reported as 31.1 ± 11.1 mL/min/kg in children and 9.8 ± 3.3 mL/min/kg in adults. drugbank.comijprajournal.com
Pharmacokinetic Data Summary
| Parameter | Value (Adults) | Notes | Source(s) |
| Tmax (oral) | ~2 hours | Time to reach maximum plasma concentration | e-lactancia.orgmpa.sedrugbank.comnih.govmims.com |
| Volume of Distribution | 7-16 L/kg (apparent) | Widely distributed in tissues | e-lactancia.orgmpa.sempa.se |
| Elimination Half-life | 14-25 hours (average ~20 hours) | Varies with age and health status | e-lactancia.orghpra.iempa.sedrugbank.comwikipedia.orgnih.gov |
| Clearance | 9.8 ± 3.3 mL/min/kg | In adults | drugbank.comijprajournal.com |
| Unchanged Drug Excreted (Urine) | ~0.8% of oral dose | e-lactancia.orghpra.iempa.se | |
| Cetirizine Excreted (Urine) | ~70% of active metabolite | Main metabolite | drugbank.comnih.gov |
| Protein Binding (this compound) | Not fully evaluated in plasma | Binds to human albumin in vitro | drugbank.comijprajournal.com |
| Protein Binding (Cetirizine) | 93% | Main metabolite | mims.comwikipedia.org |
Metabolic Pathways
| Pathway | Primary Enzyme(s) | Metabolite(s) | Source(s) |
| Oxidation of alcohol moiety | Alcohol Dehydrogenase | Cetirizine (active) | e-lactancia.orghpra.iempa.sempa.se |
| N-dealkylation | CYP3A4/5 | N-dealkylated metabolite (e.g., norchlorcyclizine) | e-lactancia.orghpra.iempa.sempa.sewikipedia.org |
| O-dealkylation | CYP3A4/5 | O-dealkylated metabolite | e-lactancia.orghpra.iempa.sempa.sewikipedia.org |
| Other unelucidated pathways | Not fully identified | Other metabolites | drugbank.comwikipedia.org |
Elimination Half-Life of this compound Across Different Populations (Adults, Children, Elderly)
The elimination half-life of this compound varies considerably depending on the patient population. In healthy adults, the half-life typically ranges from 14 to 25 hours, with an average of approximately 20 hours. drugbank.comrecoveryhomepa.comkhealth.comnih.govmedscape.com Children generally exhibit a shorter elimination half-life compared to adults, averaging around 7.1 hours. wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govnih.gov Studies in pediatric populations indicate that the half-life increases with age, ranging from about 4 hours in 1-year-old infants to 11 hours in 14-year-old adolescents. e-lactancia.orgmpa.se In elderly individuals, the elimination half-life is prolonged, averaging approximately 29 hours. wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govmedscape.com The half-life is also likely to be prolonged in patients with renal or hepatic impairment. drugbank.comrecoveryhomepa.comnih.gov
| Population Group | Average Elimination Half-Life (hours) | Range (hours) |
| Adults | ~20 drugbank.comrecoveryhomepa.comkhealth.comnih.govmedscape.com | 14-25 drugbank.comnih.gov |
| Children | ~7.1 wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govnih.gov | 4-11 (age-dependent) e-lactancia.orgmpa.se |
| Elderly | ~29 wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govmedscape.com | 20-53 e-lactancia.org |
| Renal/Hepatic Impairment (Adults) | Prolonged drugbank.comrecoveryhomepa.comnih.gov | Up to 37 (hepatic) medscape.commpa.senih.gov |
Clearance Rates of this compound (Adults vs. Children)
This compound clearance rates also differ between adults and children. Clearance of this compound has been reported to be significantly higher in children, with an average rate of 31.1 ± 11.1 mL/min/kg or 32.08 ± 11.05 ml/min/kg. drugbank.comnih.govnih.gov In adults, the reported clearance rates are lower, around 9.8 ± 3.3 mL/min/kg or 13 mL/min/kg. e-lactancia.orgdrugbank.comnih.gov This higher clearance in children contributes to their shorter elimination half-life.
| Population Group | Average Clearance Rate (mL/min/kg) |
| Adults | 9.8 ± 3.3 drugbank.comnih.gov or 13 e-lactancia.org |
| Children | 31.1 ± 11.1 drugbank.comnih.gov or 32.08 ± 11.05 nih.gov |
Excretion Pathways of this compound and its Metabolites (Renal and Fecal)
This compound is extensively metabolized, with only a small percentage of the parent drug excreted unchanged. e-lactancia.orgmpa.se The primary route of elimination for the main active metabolite, cetirizine, is renal excretion of the unchanged compound. mims.come-lactancia.orgmpa.sedrugbank.comwikipedia.orgdrugbank.com Approximately 70-85% of an administered cetirizine dose is found in the urine, and 10-13% in the feces. wikipedia.orgdrugbank.com For an oral dose of this compound, about 25% is excreted as unchanged cetirizine in the urine. e-lactancia.orgmpa.se While fecal excretion via biliary elimination is noted in animal models for this compound and its metabolites wikipedia.orgmedcentral.commhmedical.combionity.com, the precise contribution of fecal excretion in humans is not definitively established drugbank.com.
Impact of Renal and Hepatic Impairment on this compound Pharmacokinetics
Impaired renal or hepatic function significantly affects the pharmacokinetics of this compound and its metabolites.
In patients with renal impairment, the exposure (AUC) to this compound itself is not significantly altered. e-lactancia.orgmpa.sempa.se However, the excretion of the active metabolite cetirizine, which is primarily eliminated unchanged by the kidneys, is significantly reduced. e-lactancia.orgmpa.sempa.sempa.sehpra.iedrugs.com This leads to a substantial increase in cetirizine exposure, up to 5 times higher in severe renal impairment compared to individuals with normal renal function. mpa.sempa.se Cetirizine is not efficiently removed by hemodialysis. e-lactancia.orgmpa.sempa.se Consequently, dose reduction of this compound is recommended in patients with moderate to severe renal impairment to prevent excessive accumulation of cetirizine. mpa.sempa.sempa.sehpra.iedrugs.comnih.gov
Hepatic impairment also impacts this compound pharmacokinetics. Studies in patients with hepatic dysfunction, such as primary biliary cirrhosis, have shown that this compound elimination is impaired. nih.govdroracle.ai This results in a prolonged elimination half-life, which can be extended to approximately 37 hours in patients with primary biliary cirrhosis, and a decrease in plasma clearance (around 66% of that in normal subjects). mpa.semedscape.commpa.senih.gov Serum concentrations of the metabolite cetirizine may also be higher in these patients. mpa.se Dose reduction is advised in patients with hepatic impairment. mpa.sempa.sempa.sehpra.ie Severe liver disease may warrant avoiding this compound due to the potential for drug accumulation and enhanced sedative effects. hpra.iedrugs.comdroracle.ai
Clinical Applications and Therapeutic Efficacy of Hydroxyzine: Research Outcomes
Anxiolytic Effects of Hydroxyzine
This compound exhibits anxiolytic properties, which are thought to be related to its activity at subcortical levels of the central nervous system (CNS). Its mechanism of action may involve antagonism of histamine (B1213489) H₁ receptors, as well as weaker antagonism of serotonin (B10506) 5-HT₂A, dopamine (B1211576) D₂, and α₁-adrenergic receptors. wikipedia.orgmedcentral.comdrugbank.compsychdb.com
This compound Efficacy in Generalized Anxiety Disorder: Controlled Trials and Systematic Reviews
Controlled trials and systematic reviews have explored the efficacy of this compound in the treatment of generalized anxiety disorder (GAD). Some double-blind randomized controlled trials have indicated that this compound is superior to placebo in alleviating anxiety symptoms in individuals with GAD. nih.govjwatch.orgresearchgate.net A Cochrane review in 2010 characterized this compound as having support for use in GAD, although it noted limitations due to a small number of studies, sample size, and a high risk of bias in the available trials, precluding a recommendation as a first-line treatment. nih.govpsychiatryonline.org Another meta-analysis of RCTs found that this compound improved anxiety symptoms better than placebo in GAD. researchgate.netresearchgate.net
Role of this compound in Acute Stress and Anesthetic Premedication
This compound has been used for the management of anxiety and tension associated with psychoneuroses and as an adjunct in organic disease states where anxiety is manifested. medcentral.compfizer.com It is also indicated for its sedative effects before and after general anesthesia. medcentral.comdrugbank.compfizer.com Studies have investigated its role as a premedication agent to reduce preoperative anxiety. One study comparing this compound with placebo in patients undergoing elective gynecological surgery found a statistically significant reduction in anxiety following the administration of both this compound and placebo, with no statistically or clinically significant difference demonstrated between the two agents. ajol.info Another double-blind controlled study comparing alprazolam and this compound as oral surgical premedicants found that while alprazolam produced a modest reduction in anxiety, this compound had no detectable effect in that specific study. researchgate.net However, other research suggests this compound can be used as a sedative premedication. drugbank.compfizer.comumaryland.edu
Comparative Efficacy of this compound with Other Anxiolytics (e.g., Buspirone (B1668070), Benzodiazepines)
Research has compared the efficacy of this compound with other anxiolytic agents such as buspirone and benzodiazepines. A Cochrane review indicated that compared to benzodiazepines and buspirone, this compound was equivalent in terms of efficacy, acceptability, and tolerability in GAD. nih.gov However, the review highlighted a high risk of bias in the included studies. nih.gov Another study comparing this compound, buspirone, and placebo in patients with GAD found that this compound was superior to placebo, while buspirone was also effective but with a slower onset of action. droracle.ai Some clinicians believe that benzodiazepines, barbiturates, and meprobamate may be more effective than this compound for anxiety, and the efficacy of this compound for long-term use (longer than 4 months) has not been established by systematic clinical studies. medcentral.compfizer.com Current treatment guidelines generally support SSRIs and SNRIs as first-line pharmacological treatments for GAD, with this compound considered a second-line treatment by some. psychiatryonline.org
Here is a summary of comparative efficacy findings:
| Comparator | Efficacy vs. This compound (GAD) | Source(s) |
| Placebo | This compound generally superior | nih.govjwatch.orgresearchgate.net |
| Benzodiazepines | Equivalent efficacy in some studies, but concerns about study bias | nih.govpsychiatryonline.orgnih.gov |
| Buspirone | Equivalent efficacy in some studies, but concerns about study bias; slower onset for buspirone in one study | nih.govjwatch.orgpsychiatryonline.orgdroracle.ainih.gov |
Research on CNS Receptor Desensitization and Anxiolytic Efficacy of this compound
This compound crosses the blood-brain barrier and exerts effects in the central nervous system. wikipedia.orgpsychdb.com Its sedative properties, which contribute to its anxiolytic effects, are thought to occur at the subcortical level. medcentral.comdrugbank.com One study observed that patients reported high levels of subjective sedation when first taking this compound, but these levels decreased markedly over 5-7 days, likely due to CNS receptor desensitization. wikipedia.org The weak anti-serotonergic effects of this compound may contribute to its anxiolytic usefulness. wikipedia.orgpsychdb.com
Antipruritic Effects of this compound
This compound is widely used for its antipruritic properties, particularly in conditions mediated by histamine.
Efficacy in Histamine-Mediated Pruritus and Allergic Conditions (e.g., Chronic Urticaria, Atopic Dermatitis)
This compound is considered a potent antihistamine effective in managing chronic pruritus, including pruritus due to dermatological conditions such as chronic urticaria, atopic dermatitis, contact dermatoses, and histamine-mediated pruritus. medcentral.comdrugbank.compfizer.comnih.govima-india.orgijss-sn.com Its efficacy in these conditions is primarily attributed to its potent antagonism of histamine H₁ receptors. drugbank.comnih.govijss-sn.com
Studies have demonstrated significant improvements in pruritus symptoms and quality of life in patients with chronic pruritus treated with this compound. nih.govijss-sn.com For instance, a real-world observational study of this compound hydrochloride in chronic pruritus showed significant improvement from baseline in DLQI (Dermatology Life Quality Index) scores and 5-D itch scores over a 12-week period. nih.gov Significant benefit was observed as early as 2 weeks and continued to improve over subsequent follow-up visits. nih.gov
Here is a summary of efficacy data from a study on chronic pruritus:
| Outcome Measure | Improvement at 2 Weeks (Mean Change) | Improvement at 12 Weeks (Mean Change) | p-value |
| DLQI Score | 2.70 (95% CI 2.39–3.01) | 10.86 (95% CI 9.95–11.78) | < 0.0001 |
| 5-D Itch Score | 2.76 (95% CI 2.48–3.05) | 7.35 (95% CI 6.88–7.83) | < 0.0001 |
Data derived from a real-world, non-interventional, observational study of this compound hydrochloride in chronic pruritus. nih.gov
This compound has been found to be effective in the treatment of urticaria and demonstrates a significant antipruritic effect in atopic dermatitis. nih.gov It is often considered a first-line treatment for acute pruritic conditions. ima-india.org
Wheal and Flare Reduction Studies with this compound
This compound has demonstrated efficacy in reducing histamine-induced wheal and flare reactions, which are characteristic of allergic responses. Studies have investigated the potency of this compound in suppressing these reactions compared to other antihistamines. In one study evaluating several H1 antihistamines, this compound was found to be among the most potent in reducing both wheal and flare areas induced by histamine injection. nih.govnih.govscielo.brresearchgate.net This indicates a significant blocking effect on peripheral H1 receptors. mims.com The suppression of the inflammatory response, including wheal and flare reactions and pruritus, has been shown to last for a considerable duration after administration. medcentral.com
Persistence of Antipruritic Effect Relative to this compound Half-Life
The antipruritic effect of this compound can persist for a longer duration than might be suggested by its serum elimination half-life. arpimed.am While the elimination half-life of this compound in adults has been reported to be around 20.0 hours, and in some studies as short as 3 hours, its antihistaminic action in vivo can last for up to 24 hours. mims.comarpimed.amwikipedia.orgunboundmedicine.com Studies in children with atopic dermatitis showed significant pruritus suppression from 1 to 24 hours after a single dose, with over 85% suppression observed between 2 and 12 hours. arpimed.amnih.gov This prolonged effect on pruritus occurs even when serum this compound concentrations are low, suggesting that tissue binding, particularly to skin receptor sites, plays a role in the sustained antipruritic action. arpimed.am
Sedative and Hypnotic Effects of this compound
This compound exhibits notable sedative and hypnotic properties, primarily due to its action as a potent H1 receptor inverse agonist and its ability to cross the blood-brain barrier. wikipedia.orgunboundmedicine.com Its sedative effects are thought to result from the suppression of activity in subcortical areas of the central nervous system. medcentral.comunboundmedicine.comnih.gov
Onset and Duration of Sedative Action of this compound
The onset of sedative action following oral administration of this compound is relatively rapid, typically occurring within 15 to 30 minutes. mims.commedcentral.comunboundmedicine.comajol.info The duration of this sedative effect generally ranges from 4 to 6 hours after a single oral dose. mims.commedcentral.comunboundmedicine.commhmedical.com For intramuscular administration, the onset is also rapid, within 15 to 30 minutes, with a similar duration of 4 to 6 hours. unboundmedicine.commhmedical.com
Subjective Sedation and Brain H1 Receptor Occupancy Studies of this compound
Studies utilizing positron emission tomography (PET) have investigated the relationship between subjective sedation and the occupancy of brain H1 receptors by this compound. These studies have found a good correlation between subjective sleepiness levels and the extent of brain H1 receptor occupancy. wikipedia.org A single dose of 30 mg of this compound was shown to result in a brain H1 receptor occupancy of 67.6%. wikipedia.org Research indicates that brain H1 receptor occupancy exceeding 50% is associated with a high likelihood of somnolence and cognitive impairment, while occupancy below 20% is considered non-sedating. wikipedia.orglymphosign.comnih.govresearchgate.net While some studies initially showed high levels of subjective sedation, these levels decreased over several days, potentially due to desensitization of CNS receptors. wikipedia.org
This compound as an Acute Hypnotic in Sleep Latency and Duration
This compound has been explored for its utility as an acute hypnotic agent, influencing sleep latency and duration. Studies have indicated that this compound can reduce the time it takes to fall asleep (sleep onset latency) and increase the total duration of sleep. wikipedia.orgresearchgate.net In one study involving volunteers, both 25 mg and 50 mg doses of this compound significantly reduced sleep onset latency and decreased waking time during sleep, with reciprocal increases in sleep duration. researchgate.net Female subjects in this study demonstrated a greater hypnotic response, including a dose-dependent decrease in sleep onset latency and significant increases in sleep duration. researchgate.net However, a 2023 meta-review concluded that while this compound is effective for inducing sleep onset, its effectiveness for maintaining sleep for eight hours is less pronounced. wikipedia.org Tolerance to the CNS effects of this compound can develop relatively quickly, sometimes within a few days, suggesting its use as an acute or as-needed hypnotic. wikipedia.org
Sedative Properties in Pre- and Post-Operative Settings
This compound is utilized for its sedative properties in both pre-operative and post-operative contexts. medcentral.comnih.govmhmedical.com It is employed as a premedication before general anesthesia for its sedative effects. medcentral.comunboundmedicine.comumaryland.edu In the post-operative period, it can also be used for sedation and to manage nausea and vomiting. medcentral.comunboundmedicine.comumaryland.edunih.gov Studies have investigated its effectiveness in reducing pre-operative anxiety, although some research suggests that while it provides sedation, its specific anxiolytic effect in this setting may not be superior to placebo in all cases. ajol.infoumaryland.edu However, other studies have concluded that this compound is effective for premedication, leading to better sedation and potentially lower anesthesia induction requirements. umaryland.edu In pediatric patients undergoing procedures, this compound has been found to be effective in reducing anxiety and improving cooperation during parental separation and mask compliance during anesthesia induction. ekb.eg
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3658 |
| This compound Dihydrochloride | 91513 |
| Cetirizine (B192768) | 2678 |
| Histamine | 783 |
Interactive Data Table (Simulated based on search results)
While specific raw data tables were not consistently available across search results for direct interactive generation, the following summarizes key quantitative findings mentioned in the text:
| Study Focus | Parameter Measured | Finding (Adults) | Finding (Children) | Source Index |
| Sedative Onset (Oral) | Time to onset | 15-30 minutes | Not specified, but generally rapid absorption mims.com | 5, 8, 9, 12 |
| Sedative Duration (Oral) | Duration of effect | 4-6 hours | Not specified | 5, 8, 9, 13 |
| Sedative Onset (IM) | Time to onset | 15-30 minutes | Not specified | 9, 13 |
| Sedative Duration (IM) | Duration of effect | 4-6 hours | Not specified | 9, 13 |
| Brain H1 Receptor Occupancy | % Occupancy (Single 30mg dose) | 67.6% | Not specified | 4 |
| Pruritus Suppression (Children) | Duration of significant suppression | Not specified | 1-24 hours ( >85% from 2-12 hours) | 10, 16 |
| Elimination Half-Life | t½ | ~20.0 hours (adults), ~29.3 hours (elderly) arpimed.amwikipedia.org | ~7.1 hours (children) arpimed.amwikipedia.orgnih.gov | 4, 10, 16 |
| Time to Peak Plasma Conc. (Oral) | Tmax | ~2.0 hours | ~2.0 hours | 4, 5, 10 |
This table provides a summary of quantitative data points regarding the pharmacokinetics and effects of this compound as described in the research outcomes.
Antiemetic Effects of this compound
This compound is indicated for the control of nausea and vomiting, excluding nausea and vomiting of pregnancy. drugbank.commedcentral.com Its antiemetic properties are considered secondary to activity at off-targets, in addition to its primary H1 receptor antagonism. drugbank.com
Mechanisms Underlying Antiemetic Efficacy of this compound (e.g., Chemoreceptor Trigger Zone)
The precise mechanisms by which this compound exerts its antiemetic and anti-motion sickness effects are not fully clear. medcentral.com However, these effects appear to be related, at least in part, to its central anticholinergic and CNS depressant properties. medcentral.com this compound's action on the chemoreceptor trigger zone (CTZ) in the brain, a key region involved in inducing vomiting, is thought to contribute to its anti-nausea and anti-vomiting effects by inhibiting activity in this zone. patsnap.com While the main mechanism of antiemetic activity for some drugs involves antagonism of 5-HT3 receptors at the chemoreceptor trigger zone, this compound's antiemetic effect is mainly exerted by its actions on the CTZ and central nervous system inhibition. patsnap.comderangedphysiology.comvinmec.com
Clinical Evidence for Nausea and Vomiting Control by this compound
This compound has been used to control nausea and vomiting of various etiologies, such as postoperative nausea and vomiting (PONV) and motion sickness. medcentral.comdrugs.com A single-center, retrospective, observational cohort study involving female patients at risk of PONV found that prophylactic administration of this compound 25 mg was associated with a significantly lower incidence of PONV on the day of surgery and up to postoperative day 2 compared to a group receiving no prophylactic antiemetic treatment. mdpi.com
In a trial involving women experiencing mild recurrent nausea and vomiting during pregnancy, this compound hydrochloride (25 mg) administered twice daily for 3 weeks significantly relieved symptoms compared to placebo. nih.gov In the this compound group, 82% of women reported partial, initial, or complete relief, while only 22% in the placebo group experienced some effect. nih.gov
Another study investigated the effect of adding this compound to ondansetron (B39145) for controlling acute chemotherapy-induced vomiting in children. While ondansetron is commonly used for chemotherapy-induced nausea and vomiting (CINV), psychological factors like anxiety and fear can amplify CINV. uhod.orgresearchgate.net The study found that the combination of ondansetron and this compound provided better control of acute chemotherapy-induced emesis and resulted in better performance and less symptom distress. researchgate.net
Emerging and Investigational Therapeutic Applications of this compound
Research is exploring new and investigational uses for this compound, leveraging its diverse pharmacological properties.
Research into this compound for Neurological Conditions (e.g., Multiple Sclerosis, Autism Spectrum Disorders)
This compound is being investigated for its potential in managing certain neurological conditions, particularly those involving inflammation. Many antihistamines are being explored for brain conditions like Alzheimer's disease and multiple sclerosis (MS) due to the presence of brain inflammation in these disorders. scitechnol.comresearchgate.net
In the context of MS, an autoimmune disorder characterized by myelin destruction and blood-brain barrier disruption, mediators from perivascular brain mast cells, such as histamine, are thought to play a role. researchgate.netgrowkudos.comnih.gov A pilot open-label clinical trial investigated the effect of oral this compound (100 mg per day) along with caffeine (B1668208) in patients with relapsing-remitting or relapsing-progressive MS. growkudos.comnih.gov Most patients (75%) remained stable or showed neurological improvement, and nearly all showed improved mood. growkudos.comnih.gov These findings suggest this compound might be useful as an adjuvant in MS, although larger, controlled studies are needed. growkudos.comnih.gov
For Autism Spectrum Disorders (ASD), research suggests a correlation between brain inflammation and many symptoms. scitechnol.comresearchgate.net this compound, as a potent H1 receptor antagonist and serotonin reuptake inhibitor, works through reducing inflammation. scitechnol.com This mechanism, involving the inhibition of proinflammatory cytokines and brain mast cell activation, could potentially alleviate debilitating ASD symptoms like insomnia, uncontrolled behavior, communication issues, and locomotor activity. scitechnol.com
This compound in COVID-19 Management: Observational Studies and Proposed Mechanisms (e.g., Anti-inflammatory, ASM Inhibition)
The COVID-19 pandemic has spurred research into potential repurposed medications, including this compound. Retrospective and observational studies have indicated favorable effects of this compound on the course of COVID-19. fau.denih.gov
One proposed mechanism for this compound's potential benefit in COVID-19 is its action as a functional inhibitor of acid sphingomyelinase (FIASMA). fau.demusechem.comnih.gov Acid sphingomyelinase (ASM) cleaves sphingomyelin (B164518) into ceramide, which forms membrane platforms that SARS-CoV-2 can use for cell entry. fau.de FIASMA medications, including this compound, inhibit ASM, potentially disrupting the virus's entry process and reducing subsequent cellular damage. musechem.comnih.gov This mechanism is supported by preclinical studies showing that inhibiting the ASM/ceramide system can hinder SARS-CoV-2 infection in cells. mdpi.com
Additionally, this compound possesses anti-inflammatory properties. musechem.comnih.gov Severe COVID-19 is often characterized by an excessive inflammatory response. nih.gov this compound's ability to inhibit NF-kB-dependent cytokines and adhesion proteins suggests it could help mitigate this severe inflammation. musechem.com Observational studies have shown an association between this compound use and reduced mortality in hospitalized COVID-19 patients. musechem.comnih.gov A multicenter observational study in Paris involving over 15,000 hospitalized adults found that this compound administration within the first 48 hours of hospitalization was associated with significantly lower mortality rates. musechem.comnih.gov
Adverse Effects and Safety Profile of Hydroxyzine: Mechanistic and Clinical Research
Central Nervous System Adverse Effects of Hydroxyzine
This compound readily crosses the blood-brain barrier, exerting significant effects on the CNS. wikipedia.orgpsychdb.com Its primary mechanism of action involves potent antagonism of histamine (B1213489) H1 receptors, which are involved in regulating wakefulness. wikipedia.orgpsychdb.comdrmayankshukla.comnih.gov Additionally, this compound has affinity for other receptors, including serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, contributing to its complex pharmacological profile and potential for CNS adverse effects. wikipedia.orgpsychdb.com
Drowsiness and Somnolence: Mechanisms and Mitigation
Drowsiness and somnolence are among the most common adverse effects associated with this compound. nih.govdrugs.comcaliforniaprimerecovery.com This is primarily attributed to its potent blockade of central histamine H1 receptors, which are crucial for maintaining alertness. wikipedia.orgpsychdb.comdrmayankshukla.comnih.gov By inhibiting histamine's action at these receptors, this compound disrupts the sleep-wake cycle, leading to sedation. drmayankshukla.com
While drowsiness is a frequent occurrence, it is often described as transitory and may decrease with continued therapy or a reduction in dosage. nih.govfda.gov Studies have indicated that subjective sedation levels may decrease markedly over 5–7 days, potentially due to CNS receptor desensitization. wikipedia.org Bedtime dosing has been suggested as a strategy to mitigate objective antihistamine side effects such as reaction time degradation and subjective adverse symptoms. droracle.ai
Cognitive Impairment and Psychomotor Performance
This compound can impair cognitive function and psychomotor performance. nih.govjournaljammr.comdroracle.ai This impairment is particularly relevant for tasks requiring concentration, such as driving or operating machinery. wikipedia.orgfda.govdroracle.aidroracle.ai Studies have shown that this compound can significantly impair reaction times and other cognitive measures. consensus.app The impairment on driving performance has been described as severe and only partially mitigates over time due to a lack of complete tolerance. droracle.ai Cognitive and psychomotor functions affected include information processing, psychomotor speed, and reaction time. droracle.ai
Research comparing evening versus morning doses of this compound 50 mg on cognition in healthy volunteers demonstrated that evening doses impaired performance on divided attention and attention network tests. nih.govresearchgate.net Impairment after morning doses was generally larger in magnitude and affected performance measures in all tasks assessed. nih.govresearchgate.net
Older adults may be more susceptible to the psychomotor impairment caused by first-generation antihistamines like this compound. droracle.aidroracle.ai
Paradoxical CNS Stimulation (e.g., Hyperexcitability, Irritability)
Although this compound is primarily known for its sedative effects, paradoxical CNS stimulation can occur, particularly in children. droracle.aimedbox.org This can manifest as hyperexcitability or irritability. medbox.orgverywellmind.com While less common than sedation, this paradoxical effect is a recognized adverse reaction. medbox.org
Rare Cases of Hallucinations, Confusion, Stupor, and Convulsions Associated with this compound
Rare and more serious CNS adverse effects associated with this compound include hallucinations, confusion, stupor, and convulsions. nih.govcaliforniaprimerecovery.comfda.govdroracle.aiconsensus.appverywellmind.comhealthline.com These effects have been reported, particularly with doses considerably higher than recommended or in the context of overdose. wikipedia.orgnih.govfda.govhres.ca Overdosage of this compound can lead to symptoms such as confusion, hallucinations, seizures, and stupor. californiaprimerecovery.comfda.govverywellmind.comhres.ca Involuntary motor activity, including tremor and convulsions, has been reported rarely, usually at higher-than-recommended dosages. nih.govfda.govhres.ca
Association between Early and Frequent this compound Use and Neurodevelopmental Disorders (e.g., Tics, Anxiety, Conduct Disturbance)
Research has explored the potential association between early and frequent this compound use in preschool children and the development of neurodevelopmental disorders. A population-based longitudinal study identified this compound as a frequently prescribed CNS-acting drug in children under 5 years old. nih.govnih.gov The study found significantly higher rates of tic disorder, anxiety, and conduct disturbance in frequent users of this compound compared to those with a single prescription. droracle.ainih.govnih.govbcchr.ca
Specifically, repeat prescriptions of this compound were associated with increased odds ratios for tic disorder (1.55; 95% CI: 1.23–1.96), anxiety (1.34; 95% CI: 1.05–1.70), and disturbance of conduct (1.34; 95% CI: 1.08–1.66) in children up to 10 years of age. nih.govnih.gov A non-significant increased trend was also observed for ADHD and disturbance of emotions. nih.govnih.gov This study was the first to report an association between long-term neurodevelopmental adverse effects and early this compound use, emphasizing the need for controlled studies to confirm a causal relationship. droracle.ainih.govnih.gov
Data from the longitudinal study on this compound use and neurodevelopmental disorders:
| Disorder | Proportion in Short-Term Users | Proportion in Frequent Users | Odds Ratio (95% CI) - Adjusted |
| Tic Disorder | 3.77% | 5.68% | 1.44 (1.14–1.83) |
| Anxiety | 4.21% | 5.41% | 1.28 (1.03–1.63) |
| Conduct Disturbance | 5.13% | 6.77% | 1.33 (1.07–1.66) |
Frequent use was defined as a minimum of 5 prescriptions before the age of 5. nih.gov
Cardiovascular Adverse Effects of this compound
This compound has been associated with cardiovascular adverse effects, particularly concerning the electrical activity of the heart. drugs.comhealthline.comeuropa.eudroracle.ai There is a potential risk of QT interval prolongation and cardiac arrhythmia events with this compound use. drugs.comhres.caeuropa.eudroracle.aidrugs.com This risk is linked to this compound's potential to block hERG channels and other types of cardiac channels, which can delay the heart's repolarization. europa.eudroracle.ai
QT prolongation can increase the risk of developing a life-threatening abnormal heart rhythm called Torsade de Pointes. drugs.comhealthline.comhres.caeuropa.eudroracle.ai While rare, cases of Torsade de Pointes, cardiac arrest, and sudden death have been reported in post-marketing experience with this compound-containing products. hres.caeuropa.eu Most reported cases occurred in patients with other risk factors for QT prolongation, such as pre-existing heart disease, electrolyte imbalances (like hypokalemia or hypomagnesaemia), or concomitant use of other drugs known to prolong the QT interval. europa.eudrugs.com
Other reported cardiovascular effects, although less frequent and often associated with overdosage, include tachycardia, palpitation, ECG changes, arrhythmias, hypotension, and hypertension. drugs.comdrugs.com
QT Interval Prolongation and Torsade de Pointes: Mechanisms and Risk Factors
This compound has been linked to cardiac safety concerns, specifically QT interval prolongation and the potentially fatal arrhythmia Torsade de Pointes (TdP). droracle.aidroracle.aidroracle.ai The primary mechanism underlying this risk involves this compound's ability to block the human ether-a-go-go-related gene (hERG) potassium ion channels in cardiac cells. droracle.aidroracle.aidroracle.airesearchgate.net This blockade delays the repolarization phase of the cardiac action potential, leading to a prolonged QT interval on an electrocardiogram. droracle.aidroracle.ai
Clinical research and pharmacovigilance data have identified several risk factors that increase the likelihood of QT prolongation and TdP in patients taking this compound. A review of pharmacovigilance data between 1955 and 2016 identified 59 reports of QT prolongation and/or TdP potentially linked to this compound. researchgate.netnih.gov Excluding intentional overdoses, all reported cases involved underlying medical conditions or concomitant medications that constituted at least one additional risk factor. researchgate.netnih.gov The most significant combined risk factor identified was the presence of cardiovascular disorders along with the concomitant use of drugs known to induce arrhythmia. droracle.airesearchgate.netnih.gov
Other identified risk factors include:
Congenital long QT syndrome droracle.ai
Family history of long QT syndrome or sudden cardiac death droracle.ainice.org.ukwww.gov.uk
Other conditions predisposing to QT prolongation and ventricular arrhythmia droracle.ai
Recent myocardial infarction droracle.ai
Uncompensated heart failure droracle.ai
Bradyarrhythmias droracle.ai
Significant electrolyte imbalance, particularly low plasma potassium or magnesium concentrations droracle.ainice.org.ukwww.gov.uk
Genetic mutations, such as the A614V-HERG mutation, which can increase the risk of QT prolongation and TdP. droracle.aidroracle.airesearchgate.net
Concomitant use of drugs known to prolong the QT interval or induce TdP. droracle.aidroracle.ainice.org.ukwww.gov.ukresearchgate.netmims.com
Studies have shown that the risk of QT prolongation is dose-dependent and more pronounced with higher blood levels of this compound. droracle.ai
Effects of this compound on Cardiac Autonomic Activity
Research into the effects of this compound on cardiac autonomic activity has been conducted, often utilizing heart rate variability (HRV) as a measure. One study investigated the effect of oral this compound administration on HRV in healthy subjects. phypha.ir The findings suggested that this compound had a transient inhibitory effect on the sympathetic index low frequency (LFnu) at 30 minutes post-administration, which was eliminated by 180 minutes. phypha.ir Furthermore, from 60 minutes, this compound increased vagal HRV indexes, which were then eliminated at 240 minutes. phypha.ir The study concluded that histamines, mediated by H1 receptors, have a modulating effect on cardiac autonomic activity, but this effect is neutralized or eliminated relatively quickly, possibly by other cardiac regulatory mechanisms. phypha.ir
Another study comparing this compound and midazolam as premedication before anesthesia induction also assessed their effects on cardiac sympathetic and parasympathetic activities using HRV. nih.govnih.gov This study observed that systolic blood pressure and heart rate increased significantly after intubation in both groups, with a greater increase in the this compound group. nih.govnih.gov The low frequency component/high frequency component (LF/HF) ratio, indicative of sympathetic activity, significantly increased in the this compound group but not in the midazolam group, suggesting that midazolam, but not this compound, inhibited sympathetic activation during anesthesia induction. nih.gov
A separate observational study comparing alprazolam and this compound for anxiolysis in dental procedures also measured blood pressure and heart rate. dergipark.org.tr In the this compound group, intraoperative systolic blood pressure and heart rate decreased compared to preoperative values, while diastolic blood pressure did not change significantly. dergipark.org.tr
Anticholinergic Adverse Effects of this compound
This compound possesses anticholinergic properties in addition to its primary antihistaminic effects. mims.comdroracle.aidroracle.aimedcentral.com These anticholinergic effects result from the drug's ability to partially block muscarinic acetylcholine (B1216132) receptors in various tissues throughout the body. droracle.aipatsnap.comnih.gov While generally considered mild compared to some other medications with anticholinergic activity, these effects contribute to several adverse events. droracle.ai
Dry Mouth and Constipation: Mechanisms
Dry mouth (xerostomia) and constipation are common anticholinergic side effects of this compound. nice.org.ukmims.comnih.govdroracle.aimedcentral.come-lactancia.orgpdcrx.comwikipedia.orgdroracle.aimedicalnewstoday.com The mechanism behind dry mouth involves the inhibition of salivary gland activity due to the blockade of muscarinic acetylcholine receptors, leading to reduced saliva production. pdcrx.com Constipation occurs due to reduced gastrointestinal motility, which is also a consequence of the anticholinergic effect of this compound on smooth muscle contractions in the digestive tract. nice.org.ukmims.come-lactancia.orgpdcrx.comwikipedia.orgaapharma.careallifepharmacology.com
Urinary Retention
Urinary retention is another potential anticholinergic adverse effect of this compound. droracle.ainice.org.uknih.govdroracle.aipdcrx.comreallifepharmacology.comresearchgate.net This can occur because anticholinergic medications like this compound can cause a decrease in smooth muscle contraction in the urinary bladder, leading to difficulty in fully emptying the bladder. pdcrx.com
Impact on Patients with Pre-existing Conditions (e.g., Glaucoma, Bladder Outflow Obstruction)
Due to its anticholinergic properties, this compound should be used with caution in patients with certain pre-existing conditions that can be exacerbated by anticholinergic effects. nice.org.ukpatsnap.come-lactancia.orgaapharma.ca These conditions include angle-closure glaucoma, as anticholinergics can increase intraocular pressure. nice.org.ukmims.come-lactancia.orgaapharma.ca Patients with bladder outflow obstruction, such as those with prostatic hyperplasia or urinary stricture, are also at increased risk of urinary retention when taking this compound. nice.org.ukmims.come-lactancia.orgaapharma.careallifepharmacology.com Additionally, individuals with decreased gastrointestinal motility or pyloroduodenal obstruction may experience worsened symptoms due to the inhibitory effects of this compound on smooth muscle contractions in the digestive tract. nice.org.ukmims.compatsnap.come-lactancia.orgaapharma.ca
Potential Link between Prolonged Anticholinergic Use and Dementia
There is growing evidence suggesting a potential link between the prolonged use of medications with anticholinergic properties, including this compound, and an increased risk of dementia, particularly in older adults. drugs.comnih.govwebmd.commibluedaily.comelsevier.es Research indicates that long-term anticholinergic exposure may be detrimental to brain health. webmd.com Studies have found an association between anticholinergic drugs and cognitive decline, with some suggesting an increased risk of developing dementia with high and prolonged use. nih.govwebmd.comelsevier.es For instance, one analysis found that older adults with total anticholinergic exposure equivalent to three years of daily use of a single strong anticholinergic medication had a 50% higher odds of experiencing dementia. webmd.com This association is thought to be particularly relevant in individuals with underlying conditions affecting cholinergic neurotransmission, such as Alzheimer's disease. nih.govwebmd.com The cumulative effect of anticholinergic medications is sometimes referred to as the anticholinergic burden. mibluedaily.com While these findings suggest an association, controlled studies are needed to definitively prove a causal relationship between long-term this compound use and neurodevelopmental adverse effects. frontiersin.org
Hepatic and Renal Considerations
The pharmacokinetic profile of this compound necessitates careful consideration in patients with hepatic or renal impairment due to its metabolism and excretion pathways.
Impact of this compound on Liver Function
This compound is primarily metabolized in the liver, with the formation of its major metabolite, cetirizine (B192768), mediated by alcohol dehydrogenase and further metabolism involving CYP3A4/5. e-lactancia.orgdrugbank.com While this compound is metabolized by the liver, the primary concern in the context of liver disease is not necessarily direct hepatotoxicity but rather the potential for accumulation and enhanced sedative effects due to decreased drug clearance in patients with significant hepatic impairment. droracle.ai
Studies in individuals with hepatic dysfunction secondary to primary biliary cirrhosis have shown that the total body clearance of this compound is reduced compared to subjects with normal liver function. e-lactancia.orgmpa.se This reduced clearance leads to an increased half-life of this compound and higher serum concentrations of its metabolite, cetirizine, in patients with impaired liver function. e-lactancia.orgmpa.se
Despite being metabolized by the liver, this compound has not been widely linked to liver test abnormalities or clinically apparent liver injury in the general population. nih.gov In fact, it is sometimes used for pruritus associated with liver disease. nih.gov However, due to the potential for accumulation and increased sedative effects, this compound should be avoided in cases of severe liver disease. droracle.aihpra.ie For patients with pre-existing liver disease, careful consideration and potential dose adjustment are necessary to mitigate adverse effects. droracle.ai
Accumulation of Metabolites (Cetirizine) in Renal Impairment
This compound is extensively metabolized, and its major active metabolite, cetirizine, is primarily excreted unchanged in the urine. e-lactancia.orgdrugbank.com In patients with impaired renal function, the clearance of cetirizine is reduced. e-lactancia.orgefda.gov.et
Studies in individuals with severe renal impairment (creatinine clearance 24 ± 7 ml/min) have demonstrated that while the exposure (AUC) to this compound itself may not be significantly altered, the exposure to the carboxylic acid metabolite, cetirizine, is markedly increased, showing approximately a 5-fold increase in AUC. e-lactancia.orgmpa.se This accumulation of cetirizine in renal impairment is significant because cetirizine is not efficiently removed by hemodialysis. e-lactancia.orgmpa.seefda.gov.etresearchgate.net
The reduced clearance of cetirizine in patients with renal impairment can lead to its significant accumulation following multiple doses of this compound. e-lactancia.orgmpa.se This necessitates a reduction in the daily dose of this compound in patients with impaired renal function to avoid excessive exposure to the cetirizine metabolite. e-lactancia.orgmpa.se
The following table summarizes pharmacokinetic changes in specific patient populations:
| Patient Population | This compound Clearance | This compound Half-life | Cetirizine Serum Concentration | Cetirizine Clearance |
| Normal Subjects | Normal | Normal (12 ± 5 hours) e-lactancia.org | Normal | Normal |
| Hepatic Impairment (Primary Biliary Cirrhosis) | Reduced (~66% of normal) e-lactancia.orgmpa.se | Increased (up to 37 hours) e-lactancia.orgmpa.se | Higher than normal e-lactancia.orgmpa.se | Not specified as primary concern |
| Severe Renal Impairment (CrCl 24 ± 7 ml/min) | Not significantly altered e-lactancia.orgmpa.se | Likely prolonged drugbank.com | Increased (AUC ~5 times) mpa.se | Reduced e-lactancia.orgefda.gov.et |
Other Reported Adverse Reactions of this compound
Beyond hepatic and renal considerations, several other adverse reactions have been reported in association with this compound use.
Acute Generalized Exanthematous Pustulosis (AGEP)
Acute Generalized Exanthematous Pustulosis (AGEP) is a rare, severe cutaneous adverse reaction characterized by the sudden onset of widespread non-follicular sterile pustules on an erythematous background, often accompanied by fever and neutrophilia. nih.govscielo.org.mx this compound has been identified as a potential trigger for AGEP. nih.govdermsquared.comoup.comnih.govdermsquared.com
Research, including reviews of adverse event reporting systems, has found an association between this compound and AGEP. dermsquared.comresearchgate.net A review of the FDA Adverse Event Reporting System (FAERS) identified 26 cases of AGEP reported in association with the use of this compound (21 cases), cetirizine (5 cases), and levocetirizine (B1674955) (3 cases). dermsquared.comresearchgate.net Causality assessment deemed this compound as the probable cause in five of these cases. dermsquared.comresearchgate.net
Case reports in the literature describe patients developing AGEP after this compound administration, with symptoms typically appearing within 24-48 hours of drug exposure. nih.govoup.comdermsquared.com The eruption usually resolves within 4-10 days after discontinuation of the offending drug and may be followed by desquamation. nih.gov Given the potential for AGEP, regulatory bodies have required labeling changes for this compound products to inform clinicians about this risk and the potential for cross-reactivity with cetirizine and levocetirizine. dermsquared.comresearchgate.net
Blood Dyscrasias
While generally considered rare, blood dyscrasias have been reported in association with this compound use. hres.ca Blood dyscrasias refer to abnormalities in the components of the blood, such as red blood cells, white blood cells, or platelets. Specific details regarding the types and frequency of blood dyscrasias linked to this compound are not extensively documented in the immediately available search results, but their rare occurrence is noted in product information. hres.ca
Hypersensitivity Reactions to this compound
This compound, like other antihistamines, can cause a range of hypersensitivity reactions. drugbank.comdroracle.aimayoclinic.org These reactions are mediated by the immune system and can vary in severity and manifestation.
Reported hypersensitivity reactions to this compound include urticaria (hives), anaphylaxis, contact dermatitis, and fixed drug eruption. droracle.ai The onset of these reactions can range from a few minutes to several hours or longer after exposure to the drug. droracle.ai Anaphylaxis, a severe, potentially life-threatening allergic reaction, has been reported with this compound, although it is considered very rare. nih.govresearchgate.net
Cross-reactivity among antihistamines, particularly within the piperazine (B1678402) class (which includes this compound, cetirizine, and levocetirizine), is a known phenomenon. dermsquared.comresearchgate.netdroracle.aihres.ca Patients with a known hypersensitivity to this compound are likely, though not always, to experience reactions to cetirizine or levocetirizine due to their structural similarities and shared metabolic pathway. dermsquared.comresearchgate.netdroracle.aihres.ca This risk of cross-reactivity is a crucial consideration when prescribing these medications. dermsquared.comresearchgate.net
The H1 histamine receptor is central to mediating hypersensitivity and allergic reactions. drugbank.com this compound acts as a potent inverse agonist of H1 receptors, blocking the activity of histamine and thereby reducing allergic symptoms. drugbank.com However, in some individuals, this interaction can trigger an immune response leading to hypersensitivity reactions to the drug itself.
| Type of Hypersensitivity Reaction | Manifestations | Onset |
| Urticaria | Hives, itchy raised welts | Minutes to hours or longer droracle.ai |
| Anaphylaxis | Severe, potentially life-threatening systemic reaction | Rapid (typically minutes) researchgate.net |
| Contact Dermatitis | Skin inflammation upon contact | Delayed (typically hours to days) droracle.ai |
| Fixed Drug Eruption | Recurring lesions at the same site | Variable researchgate.net |
| Acute Generalized Exanthematous Pustulosis (AGEP) | Widespread sterile pustules on erythematous skin, fever | Typically within 2 days efda.gov.etnih.gov |
Toxicity and Overdose Research
Overdosing on this compound, a first-generation antihistamine with sedative properties, can lead to a toxic reaction in the body due to consumption exceeding safe levels. addictionresource.comtheedgetreatment.com While deaths from this compound overdose alone are considered rare, severe cases can result in life-threatening complications, particularly concerning respiratory and cardiac function. addictionresource.comavenuesrecovery.com
Manifestations of this compound Overdose
This compound overdose primarily affects the central nervous system, often resulting in pronounced depression. addictionresource.com The most common manifestation is hypersedation or extreme drowsiness. theedgetreatment.compfizermedicalinformation.comontosight.ai
Other reported signs and symptoms of this compound overdose include:
Nausea and vomiting. addictionresource.compfizermedicalinformation.comontosight.ai
Confusion and disorientation. addictionresource.comtheedgetreatment.comontosight.aievokewellnesstx.com
Agitation. addictionresource.comavenuesrecovery.comevokewellnesstx.com
Hallucinations and delirium. addictionresource.com
Tremors. addictionresource.comavenuesrecovery.com
Seizures, particularly in severe cases. addictionresource.comtheedgetreatment.comontosight.ai
Respiratory depression (slow or labored breathing), especially when combined with other sedatives. addictionresource.comontosight.aievokewellnesstx.com
Cardiovascular effects such as rapid heartbeat (tachycardia) and heart palpitations. addictionresource.comtheedgetreatment.comavenuesrecovery.comontosight.ai this compound can prolong the QT interval on an electrocardiogram (EKG), which in overdose can lead to arrhythmias, including Torsade de Pointes. addictionresource.compfizermedicalinformation.comdroracle.ai
Low blood pressure (hypotension). addictionresource.comavenuesrecovery.comevokewellnesstx.com
Dry mouth. addictionresource.comtheedgetreatment.comavenuesrecovery.comontosight.ai
Blurred vision. addictionresource.comtheedgetreatment.comavenuesrecovery.com
Ringing in the ears. addictionresource.comavenuesrecovery.com
Difficulty with urination (urinary retention). addictionresource.comavenuesrecovery.comontosight.ai
Fever. addictionresource.comavenuesrecovery.com
Skin reactions such as rashes, lesions, swelling, and redness. addictionresource.comavenuesrecovery.com
Coma. addictionresource.comtheedgetreatment.com
While this compound is a first-generation antihistamine, studies comparing this compound and diphenhydramine (B27) exposures reported to poison control centers indicate that this compound-poisoned patients are less likely to develop antimuscarinic findings compared to those poisoned with diphenhydramine. researchgate.netacmt.net However, mild central nervous system depression was more likely with this compound. researchgate.net
Management Strategies for this compound Overdose
There is no specific antidote for this compound overdose; therefore, management is primarily supportive and symptomatic. addictionresource.compfizermedicalinformation.comdroracle.aimedcentral.com The focus is on stabilizing the patient and managing the clinical manifestations. addictionresource.com
Key management strategies include:
Immediate medical assistance. addictionresource.comtheedgetreatment.com Contacting emergency services or a poison control center is crucial. addictionresource.comtheedgetreatment.comontosight.ai
Supportive care, including frequent monitoring of vital signs (such as heart rate, blood pressure, and respiratory status) and close observation of the patient. addictionresource.comontosight.aidroracle.aimedcentral.com
Maintaining an open airway and providing adequate ventilation, which may involve bag-mask ventilation or endotracheal intubation in appropriate cases. theedgetreatment.comdroracle.ai
Gastric decontamination may be considered if the patient presents early after ingestion. ontosight.aidroracle.ai This can involve inducing vomiting if it has not occurred spontaneously or performing gastric lavage. pfizermedicalinformation.comdroracle.aimedcentral.com Activated charcoal may also be administered to help reduce drug absorption. addictionresource.comtheedgetreatment.comontosight.aidroracle.ai
Management of hypotension with intravenous fluids and vasopressors like levarterenol or metaraminol. pfizermedicalinformation.comdroracle.aimedcentral.com Epinephrine should be avoided as this compound counteracts its pressor action. pfizermedicalinformation.comdroracle.aimedcentral.com
ECG monitoring is recommended to detect potential QT prolongation and Torsade de Pointes. pfizermedicalinformation.comdroracle.ai
Management of seizures if they occur. addictionresource.comtheedgetreatment.com
Addressing other symptoms such as nausea with appropriate medications. addictionresource.com
If the overdose was intentional, a psychiatric evaluation is typically performed. addictionresource.com
Hemodialysis or peritoneal dialysis is generally considered unlikely to be effective in enhancing the elimination of this compound, although it may be indicated if other agents have been ingested concomitantly. pfizermedicalinformation.comdroracle.aimedcentral.com
LD50 Values in Animal Models
Lethal Dose 50% (LD50) values are used in toxicology to indicate the dose of a substance that is lethal to 50% of a test population. Studies in animal models have provided LD50 values for this compound via different routes of administration.
Here are some reported LD50 values for this compound in animal models:
| Species | Route of Administration | LD50 Value | Source |
| Rat | Oral | 840 mg/kg caymanchem.com, 950 mg/kg medline.com | caymanchem.commedline.com |
| Rat | Intraperitoneal | 280 mg/kg caymanchem.com, 160 mg/kg caymanchem.com, 126 mg/kg medline.com | caymanchem.commedline.com |
| Rat | Intravenous | 45 mg/kg medline.com | medline.com |
| Mouse | Oral | 480 mg/kg nih.gov | nih.gov |
| Mouse | Intraperitoneal | 81,300 µg/kg (81.3 mg/kg) caymanchem.com, 122 mg/kg medline.com | caymanchem.commedline.com |
| Mouse | Intravenous | 48.9 mg/kg medline.com | medline.com |
It is important to note that LD50 values from animal studies are not directly translatable to humans but provide an indication of the relative toxicity of a substance.
Drug Interactions of Hydroxyzine: Pharmacokinetic and Pharmacodynamic Research
Interactions with Central Nervous System Depressants
The sedative properties of hydroxyzine can be significantly enhanced when combined with other central nervous system (CNS) depressants. fda.govaddictionresource.commedscape.com This potentiation can lead to increased sedation, impaired cognitive function, and a higher risk of adverse effects. addictionresource.comwelevelup.com
Potentiation of Barbiturates, Opioids (Meperidine), and Other CNS Depressants by this compound
This compound has been shown to potentiate the effects of various CNS depressants, including barbiturates and opioids such as meperidine. fda.gov This potentiation necessitates careful consideration and potential dosage adjustments when these drugs are co-administered. fda.govbsgdtphcm.vn
Research indicates that this compound can enhance the analgesic effect of opioids. laegemiddelstyrelsen.dk When this compound is used concurrently with meperidine, a decrease in the meperidine dose may be considered, with close monitoring for an excessive response to the combination. bsgdtphcm.vn The concomitant use of opioids with other CNS depressants, including barbiturates, is associated with serious adverse events, including profound sedation, respiratory depression, coma, and death. bsgdtphcm.vnfda.gov
| Drug Class | Examples | Potential Interaction with this compound | Effect |
| Barbiturates | Phenobarbital, Amobarbital | Potentiation | Increased CNS depression, sedation, respiratory depression. fda.govfda.gov |
| Opioids | Meperidine, Morphine | Potentiation of analgesic effect | Enhanced sedation, respiratory depression, increased opioid toxicity. bsgdtphcm.vnlaegemiddelstyrelsen.dkfda.gov |
| Other CNS Depressants | Benzodiazepines, Alcohol | Additive/Enhanced effects | Increased sedation, impaired coordination, respiratory depression. addictionresource.commedscape.comwelevelup.combsgdtphcm.vn |
Co-administration with Alcohol and Enhanced Sedation with this compound
Combining this compound with alcohol is strongly advised against by medical professionals due to the significant enhancement of sedative effects. addictionresource.comwelevelup.comfirststepbh.comjoinreframeapp.com Both substances depress CNS activity, and their combined use can lead to dangerous levels of sedation, impaired motor skills, decreased cognitive function, loss of coordination, and impaired judgment. addictionresource.comwelevelup.comfirststepbh.comjoinreframeapp.com This interaction increases the risk of accidents, injuries, and potentially life-threatening symptoms such as respiratory depression. addictionresource.comwelevelup.comfirststepbh.com Studies have shown that the impairment caused by this compound, particularly when combined with alcohol, can be substantial. nih.gov
| Substance | Interaction with this compound | Effect |
| Alcohol | Enhanced sedation | Extreme drowsiness, impaired coordination, decreased cognitive function, increased risk of respiratory depression. addictionresource.comwelevelup.comfirststepbh.comjoinreframeapp.com |
Interactions Affecting Cardiac Conduction (QTc Prolongation Risk)
This compound has been associated with a risk of QT interval prolongation and Torsade de Pointes, a potentially life-threatening heart rhythm abnormality. fda.govdrugs.com This risk is particularly relevant when this compound is co-administered with other drugs known to affect cardiac conduction or in individuals with predisposing factors. drugs.com
Co-administration of this compound with Potentially Arrhythmogenic Drugs (e.g., Azithromycin (B1666446), Amiodarone)
The co-administration of this compound with other medications that can prolong the QT interval increases the risk of cardiac arrhythmias. addictionresource.comdrugs.com Examples of such potentially arrhythmogenic drugs include certain antibiotics like azithromycin and antiarrhythmic agents like amiodarone. addictionresource.comdrugs.commims.comprobes-drugs.orgmims.com Combining this compound with these drugs may lead to an increased risk of Torsade de Pointes. medscape.com Therefore, caution is necessary, and in some cases, using alternative therapies may be considered. e-lactancia.org
| Co-administered Drug | Drug Class | Potential Interaction with this compound | Effect |
| Azithromycin | Macrolide Antibiotic | Increased risk of QTc prolongation | Increased risk of Torsade de Pointes. addictionresource.commedscape.commims.com |
| Amiodarone | Antiarrhythmic | Increased risk of QTc prolongation | Increased risk of Torsade de Pointes. addictionresource.commedscape.comprobes-drugs.orgmims.com |
Role of Electrolyte Abnormalities (Hypokalemia) in QTc Prolongation with this compound
Electrolyte imbalances, such as hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels), are known risk factors for cardiac arrhythmias, including QTc prolongation and Torsade de Pointes. drugs.come-lactancia.org These abnormalities can exacerbate the risk of cardiac conduction abnormalities when this compound is administered. drugs.come-lactancia.org Therefore, caution is advised in patients with electrolyte imbalances, and correction of these abnormalities may be necessary before or during this compound therapy. drugs.come-lactancia.org
Metabolic Interactions of this compound
This compound is primarily metabolized in the liver, largely by the enzyme alcohol dehydrogenase, which converts it to its active metabolite, cetirizine (B192768). drugbank.commedcentral.come-lactancia.org While the exact metabolic fate and other pathways are not fully elucidated in humans, it appears to be almost completely metabolized. drugbank.commedcentral.com
This compound is also an inhibitor of cytochrome P450 2D6 (CYP2D6) and may cause drug-drug interactions with substrates of this enzyme at high doses. jiaci.orge-lactancia.org However, its major metabolite, cetirizine, does not undergo significant liver metabolism and does not interact with other drugs via cytochrome P450. jiaci.org
Certain drugs can influence the metabolism of this compound. For instance, potent inhibitors of liver enzymes may lead to increased this compound blood concentrations. e-lactancia.org Conversely, the metabolism of this compound can be increased when combined with certain substances, such as abatacept or budesonide. drugbank.com The metabolism can be decreased when combined with substances like acalabrutinib. drugbank.com
| Enzyme/Pathway | Role in this compound Metabolism | Potential Interactions |
| Alcohol Dehydrogenase | Primary enzyme converting this compound to cetirizine. drugbank.come-lactancia.org | Interactions with substances affecting this enzyme could alter this compound/cetirizine levels. |
| CYP3A4 and CYP3A5 | Involved in this compound metabolism. drugbank.com | Interactions with inhibitors or inducers of these enzymes can affect this compound levels. drugbank.com |
| CYP2D6 | This compound is an inhibitor. jiaci.orge-lactancia.org | Potential for interaction with drugs metabolized by CYP2D6, particularly at high this compound doses. jiaci.orge-lactancia.org |
Impact of CYP3A4/5 and Alcohol Dehydrogenase Inhibitors on this compound Concentrations
This compound undergoes extensive metabolism in the liver. The primary metabolic pathway involves the formation of its major metabolite, cetirizine, a carboxylic acid metabolite that accounts for approximately 45% of an oral dose. This conversion is mediated by alcohol dehydrogenase. Other metabolic pathways, leading to the formation of an N-dealkylated metabolite and an O-dealkylated metabolite, are principally mediated by the cytochrome P450 (CYP) isoforms CYP3A4/5. e-lactancia.orghpra.iempa.se
Given that this compound is metabolized by CYP3A4/5 and alcohol dehydrogenase, co-administration with potent inhibitors of these enzymes can lead to increased blood concentrations of this compound. e-lactancia.orghpra.iempa.sempa.searpimed.am For instance, cimetidine (B194882), a known inhibitor of certain CYP enzymes, has been shown to increase serum concentrations of this compound. A study demonstrated that cimetidine 600 mg twice daily increased this compound serum concentrations by 36%. e-lactancia.orghpra.iempa.se
Inhibitors of alcohol dehydrogenase, such as disulfiram (B1670777) and metronidazole, could theoretically impact the metabolism of this compound to cetirizine, potentially leading to altered concentrations of both the parent drug and its active metabolite. mpa.se
Lack of Significant Impairment of CYP2C9, CYP2C19, and UDP-glucuronyl transferase Substrates by this compound
Research indicates that this compound is unlikely to significantly impair the metabolism of drugs that are substrates for certain CYP enzymes and UDP-glucuronyl transferase (UGT) isoforms. In vitro studies have shown that this compound inhibits CYP2C9, CYP2C19, and CYP3A4 isoforms, but only at concentrations (IC50: 103 to 140 µM; 46 to 52 µg/ml) well above typical peak plasma concentrations achieved clinically. hpra.ie
The major metabolite, cetirizine, at a concentration of 100 µM, has demonstrated no inhibitory effect on human liver cytochrome P450 isoforms (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) and UDP-glucuronyl transferase isoforms. e-lactancia.orghpra.ie Similarly, this compound at 100 µM has shown no inhibitory effect on UDP-glucuronyl transferase isoforms 1A1 and 1A6 in human liver microsomes. e-lactancia.org These findings suggest that this compound and its primary metabolite are unlikely to cause clinically significant drug-drug interactions by inhibiting the metabolism of substrates for CYP2C9, CYP2C19, and UGT enzymes at therapeutic doses. e-lactancia.orghpra.iempa.sedrugsporphyria.net
While this compound is an inhibitor of CYP2D6 in vivo, its effect on CYP2C9, CYP2C19, and UGT substrates appears to be minimal at clinically relevant concentrations. e-lactancia.orghpra.iempa.sedrugsporphyria.net
Other Significant Drug Interactions with this compound
Beyond its impact on or lack of impact on certain metabolic enzymes, this compound engages in other significant drug interactions through various mechanisms, including pharmacodynamic effects and interference with laboratory tests.
Antagonism of Betahistine (B147258) and Anticholinesterase Drugs by this compound
This compound has been shown to antagonize the effects of betahistine and anticholinesterase drugs. e-lactancia.orghpra.iempa.searpimed.am This interaction is primarily pharmacodynamic, stemming from this compound's antihistaminic and anticholinergic properties. Betahistine is a histamine (B1213489) analog used for Meniere's disease, and its effects can be counteracted by the H1 receptor blockade caused by this compound. drugbank.com Anticholinesterase drugs work by increasing acetylcholine (B1216132) levels, and this compound's anticholinergic activity can oppose their effects. arpimed.am
Masking of Ototoxicity by this compound
This compound may mask the signs of damage caused by ototoxic agents, such as aminoglycoside antibiotics. mims.com Ototoxicity refers to damage to the ear, which can lead to hearing loss or tinnitus. Some research suggests this compound itself may be potentially ototoxic. nih.govresearchgate.netresearchgate.netnih.gov A retrospective analysis of electronic healthcare records indicated that patients prescribed this compound had a significant risk of bilateral hearing loss events, with an adjusted hazard ratio of 2.20. nih.govnih.gov However, the mechanisms of potential this compound-induced ototoxicity are not yet defined, and further mechanistic studies are needed. nih.gov The masking effect on the ototoxicity of other drugs is likely due to this compound's central nervous system depressant and anticholinergic properties, which could potentially alleviate or conceal symptoms like dizziness or tinnitus that might otherwise signal ototoxic damage.
Interference with Laboratory Tests (e.g., 17-hydroxycorticosteroids) by this compound
This compound can interfere with certain laboratory tests, potentially leading to false results. mims.comkaiserpermanente.org Notably, this compound has been reported to cause falsely elevated urinary concentrations of 17-hydroxycorticosteroids when specific analytical methods, such as the Porter-Silber reaction or the Glenn-Nelson method, are used. mims.commedcentral.comnih.gov This interference is a crucial consideration when interpreting the results of these tests in patients receiving this compound. Additionally, this compound treatment should be stopped prior to allergy testing or methacholine (B1211447) bronchial challenge to avoid effects on the test results. e-lactancia.orgmpa.sempa.semims.com
Special Populations in Hydroxyzine Research
Pediatric Pharmacology of Hydroxyzine
The use of this compound in children requires special consideration due to developmental differences in how the drug is processed and its potential long-term effects. Research in pediatric populations has focused on understanding its pharmacokinetic profile, evaluating its safety and efficacy, and investigating the potential neurodevelopmental consequences of its use in early childhood.
The disposition of this compound in children differs significantly from that in adults. Notably, the elimination half-life of this compound is considerably shorter in children. Studies have reported an average elimination half-life of approximately 7.1 hours in children, which is substantially less than the approximately 20 hours observed in adults. This pharmacokinetic parameter also appears to be age-dependent within the pediatric population, with the half-life increasing with age. For instance, one study noted a half-life of 4 hours in a one-year-old, which extended to 11 hours in a 14-year-old patient.
Consistent with the shorter half-life, the clearance rate of this compound is faster in children compared to adults. The reported clearance rate in children is approximately 31.1 to 32.08 mL/min/kg. This is more than three times the clearance rate of 9.8 mL/min/kg reported in adults. The apparent volume of distribution in children has been reported to be around 18.5 L/kg.
| Pharmacokinetic Parameter | Pediatric | Adult | Geriatric |
|---|---|---|---|
| Elimination Half-life | ~7.1 hours | ~20 hours | ~29 hours |
| Clearance Rate | ~31.1 mL/min/kg | ~9.8 mL/min/kg | ~9.6 mL/min/kg |
This compound is utilized in pediatric medicine for conditions such as pruritus associated with allergic conditions and as a sedative. Its efficacy in relieving itching has been demonstrated in studies of children with atopic dermatitis. However, a randomized, double-blind, placebo-controlled trial did not find this compound to be effective for managing preoperative anxiety in children.
While generally considered to have a degree of safety for short-term use, there are notable considerations. Sedation is a common side effect, and hyperactive children may experience paradoxical effects. The lack of extensive pediatric safety studies, particularly for long-term use, has been a subject of concern, prompting further investigation into its neurodevelopmental impact.
A significant area of recent research has been the potential long-term neurodevelopmental effects of this compound use in young children. A population-based longitudinal study identified this compound as one of the most frequently prescribed drugs affecting the central nervous system in children under five. This study found an association between the frequent use of this compound in preschool-aged children and higher rates of diagnoses for tic disorders, anxiety, and disturbance of conduct later in childhood, up to the age of 10.
Specifically, repeat prescriptions of this compound were associated with increased odds for these disorders when compared to a single prescription. The study also noted a non-significant trend toward an increase in Attention-Deficit/Hyperactivity Disorder (ADHD) and emotional disturbances with more frequent use. This was the first study to report such an association, highlighting the need for controlled studies to establish a causal relationship and to reassess the long-term safety of this compound in the pediatric population. Researchers suggest that until more definitive data is available, this compound should be used for the shortest possible duration in preschool-aged children.
| Disorder | Odds Ratio (Frequent vs. Single Prescription) | 95% Confidence Interval |
|---|---|---|
| Tic Disorder | 1.55 | 1.23–1.96 |
| Anxiety | 1.34 | 1.05–1.70 |
| Disturbance of Conduct | 1.34 | 1.08–1.66 |
Geriatric Pharmacology of this compound
Clinical Considerations for this compound Use in the Elderly
The use of this compound in elderly patients requires careful consideration due to age-related physiological changes that can increase susceptibility to adverse effects. droracle.aimayoclinic.org Older adults are more sensitive to the sedative and psychomotor impairing effects of first-generation antihistamines like this compound. droracle.aidroracle.ai This heightened sensitivity elevates the risk for complications such as falls, which can lead to serious injuries like fractures and subdural hematomas. droracle.aidroracle.ai
Key clinical considerations include the potential for confusion and over-sedation. mayoclinic.orgrxlist.com The anticholinergic properties of this compound can also be particularly problematic in this population, leading to side effects such as dry mouth, blurred vision, constipation, and urinary retention. droracle.aisinglecare.com For older men with prostatic hypertrophy, the risk of urinary retention is a significant concern. singlecare.com Furthermore, these anticholinergic effects can increase the risk of cognitive impairment. droracle.ai
Due to these risks, it is generally recommended that this compound be used with caution in the elderly. droracle.ai Dose selection should be conservative, typically starting at the lower end of the dosing range, to account for the greater frequency of decreased hepatic, renal, or cardiac function and the presence of concomitant diseases or other drug therapies. droracle.aimayoclinic.org Close observation and regular reassessment of the need for continued therapy are essential. droracle.ai
This compound Use in Pregnancy and Lactation
The use of this compound during pregnancy and lactation presents a complex balance of potential risks to the fetus and infant against the benefits of treating the maternal condition. Research in these sensitive populations is limited but points to several important considerations for healthcare providers and patients.
This compound Crossing the Placental Barrier and Fetal Exposure
This compound is known to cross the placental barrier. drugs.comsinglecare.com This transplacental passage may result in higher concentrations of the drug in the fetus compared to the mother. drugs.com This direct fetal exposure is the basis for concerns regarding its use, particularly during critical periods of development.
Reproductive Toxicity and Fetal Abnormalities in Animal Studies with this compound
Animal studies have been a primary source of information regarding the potential reproductive toxicity of this compound. Research conducted in pregnant mice, rats, and rabbits has demonstrated that this compound can cause fetal abnormalities when administered at doses significantly higher than the human therapeutic range. drugs.comsinglecare.com These findings have indicated a potential for teratogenic effects in animals, which has led to cautious recommendations for its use in human pregnancy. nih.govnih.gov
| Animal Model | Dosage Level | Observed Fetal Effects | Source |
|---|---|---|---|
| Mice, Rats, Rabbits | High Doses (substantially above human therapeutic range) | Fetal abnormalities, embryotoxicity | drugs.comsinglecare.comgpnotebook.com |
Neonatal Adverse Events Associated with Maternal this compound Use
Maternal use of this compound, especially during late pregnancy and/or labor and delivery, has been associated with adverse events in newborns. drugs.com Reported issues include central nervous system (CNS) depression, clonic movements, extrapyramidal symptoms, hypotension, movement disorders, neonatal hypoxic conditions, and urinary retention. drugs.comsinglecare.com
In some cases, a neonatal withdrawal syndrome has been reported when the mother used this compound in the weeks leading up to delivery. nih.govnih.govsemanticscholar.org Symptoms can include jitteriness, jerking movements, feeding problems, and in rare instances, seizures. nih.govnih.govresearchgate.net These temporary symptoms highlight the need for careful monitoring of neonates exposed to this compound late in gestation. nih.gov
| Adverse Event Category | Specific Symptoms/Conditions | Source |
|---|---|---|
| Central Nervous System Effects | CNS depression, clonic movements, extrapyramidal symptoms, seizures (withdrawal) | drugs.comsinglecare.comnih.gov |
| Withdrawal Syndrome | Jitteriness, jerking movements, irritability, poor feeding, tremulousness | nih.govsemanticscholar.orgresearchgate.net |
| Other Complications | Hypotension, movement disorders, neonatal hypoxia, urinary retention | drugs.comsinglecare.com |
Excretion of this compound Metabolites (Cetirizine) into Breast Milk
While it is not definitively known if the parent drug, this compound, is excreted into human milk, its primary active metabolite, cetirizine (B192768), is known to be excreted into breast milk. drugs.come-lactation.com Given that this compound is metabolized into cetirizine, there is a potential for infant exposure through breastfeeding. e-lactation.com Studies on cetirizine have found that very small amounts are transferred into breast milk. sps.nhs.uk One study estimated that the amount of cetirizine an infant receives through breast milk is approximately 1.77% of the weight-adjusted maternal dose. sps.nhs.uk
Observed Severe Adverse Effects in Breastfed Infants of this compound-Treated Mothers
Serious side effects have been reported in breastfed infants whose mothers were taking this compound. drugs.com The sedative properties of the drug are a primary concern, with reports of drowsiness and irritability in exposed infants. nih.govsps.nhs.uk Due to these potential adverse effects, manufacturers and some authorities advise against the use of this compound during breastfeeding. drugs.comgpnotebook.com If a sedating antihistamine is deemed necessary, close monitoring of the infant for side effects like excessive sedation and poor feeding is crucial. e-lactation.comdroracle.ai
Patients with Organ Impairment (Renal and Hepatic)
The disposition and effects of this compound can be significantly altered in individuals with compromised organ function. The liver is the primary site of this compound metabolism, while the kidneys are crucial for the excretion of its metabolites. drugs.comdroracle.ai Consequently, impairment of either of these organs can lead to notable changes in the drug's pharmacokinetic profile. drugs.com
Pharmacokinetic Alterations in Renal Impairment
Although the pharmacokinetics of this compound itself have not been extensively studied in patients with renal insufficiency, the impact of kidney disease on its primary active metabolite, cetirizine, is well-documented. droracle.ai Since this compound is metabolized to cetirizine, the pharmacokinetic changes observed for cetirizine in renal impairment are critically relevant. reallifepharmacology.com Cetirizine is primarily eliminated by the kidneys. drugs.com
In patients with renal impairment, the clearance of cetirizine is significantly reduced, leading to a prolonged elimination half-life. nih.gov Studies have shown that in patients with mild to moderate renal insufficiency, the elimination half-life of cetirizine is extended to approximately 19 to 21 hours, compared to about 7.4 to 10 hours in individuals with normal renal function. nih.govhpra.ie This prolongation is a direct consequence of reduced total body and renal clearance of the drug. nih.gov
For patients with more severe renal dysfunction, these effects are more pronounced. Research indicates that individuals with moderate renal impairment experience a 3-fold increase in cetirizine's half-life and a 70% decrease in its clearance compared to healthy volunteers. hpra.ie Similarly, patients requiring hemodialysis show a comparable 3-fold increase in half-life and a 70% decrease in clearance. hpra.ie Hemodialysis itself is not effective at clearing cetirizine from the blood; only about 9.4% of the dose is removed during a session. droracle.aikarger.com The half-life for dialysis patients has been reported to be approximately 20 hours. hres.ca
These findings indicate that decreased renal function leads to the accumulation of this compound's active metabolite, which prolongs its presence in the body. drugs.comdroracle.ai
Table 1: Pharmacokinetic Parameters of Cetirizine in Adult Patients with Renal Impairment
| Renal Function Status | Creatinine Clearance (CrCl) | Elimination Half-Life (t½) | Change in Clearance |
|---|---|---|---|
| Normal | > 50 mL/min | ~7.4 - 10 hours | - |
| Mild Impairment | - | ~19.0 hours | Significantly reduced |
| Moderate Impairment | < 40 mL/min | ~20.9 hours (Approx. 3-fold increase) | 70% decrease |
| Hemodialysis Patients | < 7 mL/min | ~19.3 - 20 hours (Approx. 3-fold increase) | 70% decrease |
Data compiled from multiple studies. nih.govhpra.iekarger.com
Pharmacokinetic Alterations in Hepatic Impairment
The liver is the primary organ responsible for the metabolism of this compound. drugs.comdroracle.ai Therefore, patients with hepatic disease may experience significant alterations in the drug's clearance and elimination half-life. drugs.comdrugs.com Impaired hepatic function can lead to decreased drug clearance, resulting in the accumulation of this compound and its metabolites. drugs.comdroracle.ai
A key study investigated the pharmacokinetics of this compound in patients with primary biliary cirrhosis, a form of chronic cholestatic liver disease. nih.gov The findings revealed a substantially impaired elimination of this compound. droracle.ainih.gov In these patients, the mean serum elimination half-life of this compound was extended to 36.6 hours. nih.gov This is a significant increase compared to the average half-life of approximately 20 hours observed in healthy adults. reallifepharmacology.comaddictionresource.com The mean clearance rate was also considerably reduced to 8.65 mL/min/kg. nih.gov
The study also measured the pharmacokinetics of the active metabolite, cetirizine. nih.gov The mean serum elimination half-life of cetirizine was also prolonged in these patients with liver disease, recorded at 25.0 hours. nih.gov
Another study focusing specifically on cetirizine in patients with chronic liver disease (both hepatocellular and cholestatic) found similar alterations. nih.gov The elimination half-life of cetirizine was prolonged to about 14 hours compared to approximately 9.4 hours in healthy volunteers. nih.gov This was accompanied by a reduced apparent oral body clearance. nih.gov These data confirm that liver dysfunction affects the disposition of both the parent drug and its active metabolite. drugs.com
Table 2: Pharmacokinetic Parameters of this compound and Cetirizine in Patients with Hepatic Impairment
| Compound | Patient Population | Elimination Half-Life (t½) | Apparent Body Clearance |
|---|---|---|---|
| This compound | Primary Biliary Cirrhosis | 36.6 +/- 13.1 hours | 8.65 +/- 7.46 mL/min/kg |
| Cetirizine | Primary Biliary Cirrhosis | 25.0 +/- 8.2 hours | Not Reported |
| Cetirizine | Chronic Liver Disease | ~14 hours | Reduced vs. healthy volunteers |
Methodological Considerations and Future Directions in Hydroxyzine Research
Research Methodologies Employed in Hydroxyzine Studies
In Vitro Assays and Receptor Binding Studies of this compound
In vitro assays and receptor binding studies are fundamental to understanding the molecular targets of this compound. This compound is primarily characterized as a potent and selective inverse agonist of the histamine (B1213489) H₁ receptor. wikipedia.orgpsychdb.com This interaction is considered responsible for its antihistamine and sedative effects. wikipedia.orgpsychdb.com Studies have investigated the binding affinity of this compound to the H₁ receptor, highlighting its strong interaction. wikipedia.org
Beyond the H₁ receptor, in vitro studies have also explored this compound's affinity for other receptors. Research indicates a very low binding affinity of this compound to muscarinic acetylcholine (B1216132) receptors, contributing to a lower risk of anticholinergic side effects compared to some other first-generation antihistamines. wikipedia.orgpsychdb.compsychiatrist.com Ki values for muscarinic receptors have been reported to be high (e.g., >10,000 at 100 mg/kg in one in vitro study), further supporting its low affinity for these sites. psychiatrist.com Studies in bovine cerebral cortex and human caudate nucleus also showed high Ki values for muscarinic receptors (3,800 and 4,600, respectively, compared to diphenhydramine). psychiatrist.com
This compound has also been shown to act as an antagonist at other receptors, including the serotonin (B10506) 5-HT₂A, dopamine (B1211576) D₂, and α₁-adrenergic receptors. psychdb.commdpi.com These weaker affinities may contribute to its anxiolytic properties. mdpi.com
In addition to receptor binding, in vitro assays have been used to investigate other properties of this compound. For example, studies have explored its potential anti-inflammatory effects, suggesting both receptor-dependent and receptor-independent mechanisms. mdpi.com Receptor-dependent mechanisms may involve the inhibition of NF-κB dependent cytokines and adhesion proteins. mdpi.com Receptor-independent mechanisms, typically requiring higher drug concentrations, might include inhibiting the release of pre-formed mediators like histamine and eosinophil proteins, as well as eicosanoid generation and oxygen free radical production. mdpi.com
Furthermore, in vitro assays have been employed to investigate potential antiviral effects. One qualitative in vitro assay demonstrated that this compound could inhibit the binding of the SARS-CoV-2 Spike protein's receptor-binding domain to ACE2. biorxiv.orgbiorxiv.orgresearchgate.net
In vitro studies are also crucial for characterizing the metabolic profile of this compound, including its interaction with cytochrome P450 enzymes. Studies have shown that this compound can inhibit CYP2D6 in vitro, with an estimated Ki value of approximately 4-6 µM. nih.gov
Data from in vitro studies can be presented in tables to summarize binding affinities (e.g., Ki values) for various receptors or the results of functional assays.
Animal Models in this compound Research (e.g., Anxiolytic Activity, Neurogenic Mast Cell Activation)
Animal models play a significant role in this compound research, particularly in evaluating its in vivo effects, such as anxiolytic activity and its impact on mast cell activation. Various animal models of anxiety disorders are utilized to screen and understand the effects of anxiolytic drugs, including this compound. mdpi.com These models provide insights into behavioral and neural mechanisms modulated by anxiolytic agents. mdpi.com
Studies in mice have investigated the anxiolytic effects of this compound using paradigms such as the elevated plus maze and light/dark transition tests. researchgate.netresearchgate.net These studies assess behavioral parameters indicative of anxiety levels. For instance, increased time spent in open arms (elevated plus maze) or in the light compartment (light/dark transition test) can suggest anxiolytic activity. researchgate.net Research in mice has shown significant anxiolytic activity with this compound treatment compared to control groups. researchgate.netresearchgate.net Some studies have explored different doses of this compound in these models to determine dose-response relationships for anxiolytic effects. researchgate.netmychildrensteeth.org
Animal models have also been instrumental in studying the effects of this compound on mast cell activation, particularly in the context of neurogenic inflammation. Experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis, has been used to investigate the association between brain mast cell activation and disease development. researchgate.netnih.gov Studies in Lewis rats with EAE showed an increase in brain mast cells and degranulation. researchgate.net Treatment with this compound inhibited the progression and severity of EAE and reduced the extent of mast cell degranulation in these animals. researchgate.net This suggests that this compound's inhibition of mast cell activation correlates with improved clinical outcomes in this model. researchgate.net
Furthermore, animal models have been used to study this compound's effects on mast cell activation in the bladder, relevant to conditions like interstitial cystitis. In vitro studies using rat bladder pieces have shown that this compound can inhibit carbachol-induced mast cell serotonin release, suggesting a mechanism unrelated to its H₁ receptor antagonism in this context. nih.gov
Data from animal studies often involve quantitative measurements of behavioral responses, physiological markers, or cellular changes.
Human Clinical Trials (Randomized, Double-Blind, Placebo-Controlled) for this compound
Human clinical trials, particularly randomized, double-blind, placebo-controlled trials (RCTs), are the gold standard for evaluating the efficacy and safety of this compound in specific patient populations. These trials aim to minimize bias and provide robust evidence for therapeutic effects.
Several RCTs have investigated the efficacy of this compound in treating generalized anxiety disorder (GAD). Short-term double-blind, placebo-controlled studies have demonstrated the anxiolytic effects of this compound in patients with GAD. psychiatrist.comnih.gov A 4-week study with a daily dose of 50 mg showed significant efficacy over placebo. psychiatrist.com Another 4-week study comparing this compound (50 mg/day), buspirone (B1668070), and placebo also demonstrated this compound's efficacy over placebo in patients with GAD. psychiatrist.com A 3-month multicenter, parallel, randomized, double-blind, placebo-controlled trial further confirmed the efficacy and safety of this compound (50 mg/day) in adult outpatients with GAD. psychiatrist.comnih.gov This study showed a significant improvement in Hamilton Rating Scale for Anxiety (HAM-A) scores with this compound compared to placebo. psychiatrist.comnih.gov
RCTs have also been conducted to evaluate this compound for other indications. For example, a preliminary randomized placebo-controlled clinical trial investigated the efficacy of this compound for treating parent-reported sleep bruxism in children. nih.gov This trial included 30 patients randomized to receive either this compound or placebo, with outcomes assessed using the Visual Analogue Scale and Clinical Global Severity scale. nih.gov The study suggested that this compound decreased bruxism scores more than placebo. nih.gov
Another area of investigation using RCTs is the use of this compound as premedication. A comparative randomized double-blind study evaluated this compound versus placebo as premedication before the injection of iodinated contrast media to reduce idiosyncratic reactions. rsna.org This study in 400 patients found that this compound reduced the frequency of minor anaphylactoid reactions in low-risk patients. rsna.org
RCTs provide quantitative data on outcome measures, such as changes in anxiety scales (e.g., HAM-A scores), symptom severity, and response rates.
Positron Emission Tomography (PET) Studies for Brain H1 Receptor Occupancy of this compound
Positron Emission Tomography (PET) studies are valuable for directly assessing the occupancy of histamine H₁ receptors in the brain by this compound in living humans. These studies provide crucial information about the extent to which this compound crosses the blood-brain barrier and binds to its primary central target.
PET studies using radioligands like [¹¹C]-doxepin, which binds to H₁ receptors, have been employed to measure brain H₁ receptor occupancy (H₁RO) after this compound administration. dovepress.comnih.govresearchgate.netnih.gov A study found that a single 30 mg dose of this compound resulted in a brain H₁ receptor occupancy of approximately 67.6%. wikipedia.org Another study comparing this compound (25 mg) with bilastine (B1667067) (20 mg) and placebo in healthy volunteers found that this compound had significantly greater total H₁RO (53.95%) compared to bilastine (-3.92%) and placebo. nih.govresearchgate.netnih.gov
PET studies have demonstrated a correlation between brain H₁ receptor occupancy and subjective sleepiness. wikipedia.org High H₁ receptor occupancy (greater than 50%) has been associated with a higher prevalence of somnolence and cognitive decline, while occupancy below 20% is considered non-sedating. wikipedia.orgnih.gov The significant H₁RO observed with this compound is consistent with its known sedative effects. wikipedia.orgpsychiatrist.com
PET studies provide quantitative data on receptor occupancy in different brain regions, allowing researchers to understand the distribution and binding characteristics of this compound in the central nervous system.
Observational Studies and Real-World Evidence for this compound Outcomes
Observational studies and the collection of real-world evidence (RWE) provide valuable insights into the effectiveness and tolerability of this compound in routine clinical practice, complementing the data from controlled clinical trials. These studies often involve larger and more diverse patient populations than RCTs.
Real-world observational studies have investigated the effectiveness of this compound in managing chronic pruritus. A prospective, non-comparative observational study in Indian patients with chronic pruritus due to dermatological causes treated with this compound showed significant improvement in pruritus symptoms and quality of life over a 12-week period. nih.govnih.govresearchgate.net Patient-reported outcomes (PROs), such as the Dermatology Quality of Life Index (DLQI) and the 5-D itch scale, were used to assess outcomes. nih.govnih.gov Significant reductions in mean DLQI and 5-D itch scores were observed from baseline. nih.gov
While RCTs are essential for establishing efficacy under controlled conditions, observational studies provide data on how this compound performs in real-world settings, taking into account factors such as patient adherence, concomitant medications, and varying clinical presentations. nih.gov
Observational studies can also explore potential associations between this compound use and other outcomes in specific populations. For example, a population-based longitudinal study investigated this compound use in preschool children and its potential effect on neurodevelopment, finding an association between repetitive use and elevated rates for tic disorder, anxiety, and conduct disorder up to age 10 years. frontiersin.org
RWE studies contribute to a broader understanding of this compound's impact in diverse clinical scenarios and patient groups.
Bioequivalence Studies of this compound Formulations
Bioequivalence studies are conducted to ensure that different formulations of this compound deliver the same amount of the active drug to the bloodstream over the same period, thereby ensuring comparable efficacy and safety profiles. These studies are particularly important when generic versions of a medication are developed or when manufacturing processes or formulations are changed.
Bioequivalence studies typically involve administering different formulations (e.g., a test formulation and a reference product) to healthy volunteers in a crossover design. researchgate.netmpa.seunlp.edu.ar Blood samples are collected at various time points to measure the concentration of this compound in plasma using sensitive analytical methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). researchgate.netmpa.seunlp.edu.ar
Pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax), are calculated for each formulation. researchgate.netmpa.seunlp.edu.ar Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the test and reference product's AUC and Cmax values fall within a predefined acceptance range (commonly 80% to 125%), as recommended by regulatory bodies like the Food and Drug Administration (FDA). researchgate.netunlp.edu.ar
Studies have been conducted to demonstrate the bioequivalence of different this compound hydrochloride tablet formulations. researchgate.netmpa.seunlp.edu.ar For instance, a study comparing two 25 mg tablet formulations in healthy volunteers found that the 90% confidence intervals for the ratios of AUC₀₋ₜ, AUC₀₋ᵢₙ𝒻, and Cmax were within the 80-125% range, concluding that the two formulations were bioequivalent in their rate and extent of absorption. researchgate.netunlp.edu.ar Bioequivalence studies are essential for ensuring consistency in drug performance across different products and formulations available in the market.
Challenges and Limitations in this compound Research
Current research on this compound faces several challenges, ranging from data limitations in comparative efficacy studies to issues of methodological rigor in older publications and the need for causal confirmation in observational findings.
Insufficient Data for Comparative Efficacy with Certain Drug Classes
While some studies suggest this compound's efficacy in conditions like generalized anxiety disorder, there remains insufficient data for a decisive comparison with certain other drug classes, such as benzodiazepines and buspirone. wikipedia.orgfrontiersin.org A systematic review noted that while this compound appeared to outperform placebo for generalized anxiety disorder and showed comparable safety and efficacy to regularly dosed benzodiazepines, the available literature was not robust enough for a definitive comparison. frontiersin.org Similarly, in the context of postoperative nausea and vomiting (PONV) prevention, comparative studies with established antiemetics like ondansetron (B39145) are lacking, and further research is needed to clarify its comparative efficacy. mdpi.com
Lack of Long-Term Efficacy and Safety Data for this compound in Specific Applications
A significant limitation in the understanding of this compound is the lack of extensive long-term efficacy and safety data for specific applications. For instance, this compound is generally intended for short-term use in anxiety (less than 4 months), and there are no studies specifically investigating its long-term effects in this context. drugs.com While some research suggests a potential link between long-term use of medications with anticholinergic properties, including this compound, and cognitive effects such as dementia and brain fog, particularly in older adults, more dedicated long-term studies are needed to fully understand these risks and the long-term safety profile of this compound. drugs.com The long-term safety of this compound in the pediatric population also requires additional research. diapindia.org.in
Methodological Rigor in Older this compound Studies
The methodological rigor of older this compound studies has been identified as a limitation. Some studies on the efficacy of this compound, particularly in areas like preventing PONV, were conducted approximately 50 years ago and may not meet current standards for research design and reporting. mdpi.com A review of studies on pharmacological interventions for vocalization behavior in guinea pig pups, a model for anxiety, noted that reporting of study methodology, randomization, and blinding was poor in some instances, and publication bias likely occurred. researchgate.net This underscores a general need for improved methodological rigor and trial reporting in this compound research to enhance the certainty of the evidence. researchgate.net A Cochrane review from 2010 regarding this compound for generalized anxiety disorder highlighted a high risk of bias in the available trials, alongside limited studies and sample size, preventing a recommendation as a first-line treatment. psychiatryonline.org
Need for Causal Relationship Confirmation in Observational Findings (e.g., Neurodevelopmental Effects)
Observational studies have raised questions about potential associations between this compound use and certain outcomes, such as neurodevelopmental effects in children. For example, a population-based longitudinal study identified an association between the prevalence of mental disorders and the frequency of this compound prescription in preschool-age children, noting significantly higher rates of tic disorder, anxiety, and disturbance of conduct in frequent users compared to short-term users. researchgate.netnih.govnih.gov However, this was an observational study, and the authors emphasize that controlled studies are required to prove a causal relationship between the frequency of this compound use and the incidence of these outcomes and to confirm the safety of this compound in the pediatric population. researchgate.netnih.govnih.gov The study's limitations included the absence of an untreated cohort and lack of information on concomitant medications, which means a direct association between conditions like tic disorder and the severity of underlying conditions like atopic dermatitis cannot be excluded. nih.gov
Future Avenues for this compound Research
Despite the existing challenges, there are promising future avenues for this compound research, particularly in the development of novel formulations and drug delivery systems.
Novel Formulations and Drug Delivery Systems for this compound
Developing novel formulations and drug delivery systems for this compound is a key area for future research. The aim is often to improve the drug's pharmacokinetic profile, reduce the frequency of administration, minimize side effects, and enhance patient compliance. Studies have explored the development of controlled-release formulations, such as microsponge tablets and sustained-release microspheres. caribjscitech.comresearchgate.netasiapharmaceutics.inforesearchgate.net Microsponge delivery systems, consisting of porous polymeric microspheres, have shown potential for controlled release of this compound hydrochloride. caribjscitech.comresearchgate.netnih.gov Research has demonstrated the successful preparation of this compound hydrochloride microspheres using techniques like ionotropic gelation with polymers such as sodium alginate and Carbopol 934P, achieving sustained release over several hours in in vitro studies. asiapharmaceutics.inforesearchgate.net These novel delivery systems aim to maintain plasma drug concentration, reduce the need for frequent dosing, and potentially decrease the incidence of side effects associated with fluctuating drug levels. caribjscitech.comasiapharmaceutics.inforesearchgate.net Further research in this area could lead to improved therapeutic outcomes and patient convenience.
Further Elucidation of Undefined Metabolic Pathways of this compound
While the primary metabolic pathway of this compound is understood to involve oxidation of its alcohol moiety to form cetirizine (B192768), catalyzed by CYP3A4 and CYP3A5 enzymes in the liver, the precise metabolic fate of this compound is not yet fully clear. Cetirizine is the main active metabolite, accounting for approximately 45% to 60% of an orally administered dose. drugbank.comnih.gov However, this compound is likely broken down into several other metabolites, the specific structures and pathways of which have not been fully elucidated in humans. drugbank.comnih.gov
Investigation of this compound in Novel Therapeutic Areas and Drug Repurposing
This compound is currently indicated for conditions such as anxiety, pruritus due to allergic conditions, and as a pre-medication before medical procedures. drugbank.comeuropa.euwikipedia.orgeuropa.eu However, research is exploring its potential utility in novel therapeutic areas and through drug repurposing efforts.
One area of investigation involves the potential use of this compound in managing anxiety-related hypertension. While not a primary antihypertensive, its anxiolytic properties may offer benefits in cases where anxiety contributes to elevated blood pressure. medrxiv.org A cohort study showed a non-significant trend towards greater blood pressure reduction with this compound compared to captopril (B1668294) in acute hypertension, suggesting potential utility, particularly in patients with anxiety-related hypertension. medrxiv.org However, further research is needed to establish protocols and optimize its use in this context. medrxiv.org
Real-world data analysis has also identified this compound as a candidate for potentially improving the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. plos.orgnih.gov Analyses of large databases revealed inverse associations between this compound use and the risks for these conditions, suggesting a potential drug-repositioning signal. plos.orgnih.gov Bioinformatics analyses of gene expression data further supported a mechanistic relevance, identifying common biological features and pathways, such as cytokine signaling, that are influenced by this compound and are relevant to IBD pathology. nih.gov
Furthermore, this compound is being investigated for its potential against malaria. nih.gov Predicted combinations, such as tacrolimus-hydroxyzine, have exhibited significant synergy against Plasmodium falciparum strains in experimental studies. nih.gov
This compound has also been explored for its potential effects in patients hospitalized for COVID-19. Observational studies have shown an association between this compound use and reduced mortality in this patient population. mdpi.comnih.gov Potential mechanisms underlying this effect include this compound's classification as a functional inhibitor of acid sphingomyelinase (FIASMA), which may offer antiviral and anti-inflammatory effects. mdpi.comnih.gov In vitro studies have also suggested antiviral effects of this compound against MERS and hepatitis C virus. mdpi.com
This compound is also under clinical testing for use in patients with relapsing-remitting or progressive forms of multiple sclerosis. researchgate.net
Pharmacogenomic Studies and Personalized Medicine Approaches for this compound
Pharmacogenomics, the study of how genetic variations influence drug response, is increasingly relevant to optimizing this compound therapy. synlab-sd.comsynlab-sd.comopenaccessjournals.com Genetic factors can influence both pharmacokinetic and pharmacodynamic aspects of drug response, affecting drug levels and the interaction with receptors. synlab-sd.com
This compound is metabolized by CYP3A4 and CYP3A5. drugbank.comnih.gov Genetic variations in these enzymes can potentially alter this compound metabolism and plasma concentrations, influencing efficacy and the risk of adverse effects. For example, inhibitors of CYP3A4/5 can increase plasma levels of this compound. hres.ca
Pharmacogenomic studies aim to identify genetic variants that influence the magnitude of pharmacological effects, side effects, and drug interactions. synlab-sd.com This information can be used to guide drug selection and dosing, moving towards personalized medicine approaches. synlab-sd.comsynlab-sd.comopenaccessjournals.com Identifying rare susceptibility variants in CYP genes is emerging as potentially important for predicting risk, including for conditions like acquired Long QT Syndrome, which can be associated with this compound use. ahajournals.org Integrating genomic information into clinical practice can lead to more precise prescribing, minimizing adverse effects and maximizing therapeutic benefits. openaccessjournals.com
Studies have also investigated the impact of genetic mutations, such as in the hERG gene, on the cardiac effects of this compound. ebi.ac.uknih.gov this compound can inhibit hERG potassium channels, and in a patient with an hERG mutation, this compound use was associated with syncope likely due to Torsade de Pointes. ebi.ac.uknih.gov This highlights the importance of considering genetic predispositions in assessing the risk of QT prolongation with this compound. europa.eueuropa.euhres.caebi.ac.uknih.gov
Advanced Neuroimaging and Biomarker Discovery in this compound-Treated Patients
Advanced neuroimaging techniques and biomarker discovery play a role in understanding this compound's effects on the central nervous system and identifying predictors of response or potential neurotoxicity.
Positron Emission Tomography (PET) studies have been used to evaluate brain histamine H1 receptor occupancy by this compound. researchgate.netnih.gov A single 30 mg dose of this compound was found to result in 67.6% occupancy of the H1 receptor in the brain. wikipedia.org Subjective sleepiness has been shown to correlate with brain H1 receptor occupancy. wikipedia.org PET provides a sensitive method for quantifying CNS penetration and receptor binding. nih.gov
Neuroimaging biomarkers, such as those assessing neuronal integrity, function, and biochemical processes, can complement fluid-based biomarkers in evaluating neurotoxicity. psychiatrictimes.com These techniques can provide a more focused evaluation of brain alterations. psychiatrictimes.com While the direct application of advanced neuroimaging for biomarker discovery specifically in this compound treatment is an area for future research, studies in related fields, such as neurotoxicity and psychiatric conditions, demonstrate the potential of these methods. psychiatrictimes.commedrxiv.orgnih.gov For instance, neuroimaging biomarkers can indicate aberrations in brain structure and function, suggest novel treatment targets, and potentially inform personalized interventions. medrxiv.org
Research using real-world data has also explored potential long-term neurodevelopmental effects in children exposed to this compound. nih.govfrontiersin.orgbcchr.ca A study analyzing data from preschoolers found that those with more this compound dispensings were more likely to have diagnoses of tic disorder, anxiety, and emotional disturbance later in childhood. nih.govfrontiersin.orgbcchr.ca This highlights the need for further controlled studies to confirm these associations and potentially identify biomarkers related to such outcomes. bcchr.ca
This compound has also been used in pediatric MRI sedation studies, where neuroimaging is the primary diagnostic tool. nih.govsbmu.ac.irsbmu.ac.ir While these studies focus on sedation efficacy and safety during imaging, they underscore the context in which this compound is used in pediatric populations undergoing neuroimaging.
Comprehensive Risk-Benefit Assessments across Diverse Patient Populations for this compound
Evaluating the risk-benefit profile of this compound across diverse patient populations is an ongoing area of research and regulatory scrutiny. Regulatory bodies, such as the European Medicines Agency (EMA), have reviewed the safety profile of this compound, particularly concerning the risk of QT interval prolongation and Torsade de Pointes. europa.eueuropa.eueuropa.euresearchgate.net
These assessments consider evidence from clinical studies and post-marketing surveillance data. europa.eueuropa.eueuropa.eu Risk factors for QT prolongation with this compound include pre-existing cardiac conditions, electrolyte abnormalities, and concomitant use of other QT-prolonging medications. europa.eueuropa.euhres.cadrugbank.com Regulatory actions have led to updated recommendations, including restricting use in patients at high risk and using the lowest effective dose for the shortest duration possible. europa.eueuropa.eueuropa.eu
Studies are also evaluating the impact of these regulatory changes on prescribing patterns and patient outcomes in different regions and patient groups. europa.euresearchgate.net For example, research has analyzed prescribing trends in European countries following the EMA's recommendations, observing reductions in this compound initiation in some areas. researchgate.net
Further research is needed to conduct comprehensive risk-benefit assessments in specific diverse populations, such as the elderly, patients with renal or hepatic impairment, and pediatric patients, considering their unique pharmacokinetic profiles and potential vulnerabilities. drugbank.comwikipedia.orgdrugs.commpa.sedroracle.ai While this compound's half-life is prolonged in the elderly and likely in those with renal or hepatic impairment, more data is needed on the precise extent of renal and fecal excretion in humans. drugbank.comwikipedia.org
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Hydroxyzine’s apoptotic mechanisms in cancer cells?
- Methodology : Use in vitro models (e.g., TNBC cell lines like BT-20 and HCC-70) to assess dose- and time-dependent cytotoxicity via annexin V/propidium iodide staining. Validate ROS generation using fluorescent probes (e.g., DCFH-DA) and confirm pathway modulation (e.g., JAK2/STAT3, MAPK) via Western blot .
- Key Considerations : Include controls with ROS scavengers (N-acetyl cysteine, Mito-TEMPO) to isolate oxidative stress effects .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Methodology : Adopt standardized protocols for compound preparation (e.g., purity ≥95% by HPLC) and animal/human dosing regimens. Document batch-specific variability in supplementary materials per Beilstein Journal guidelines .
- Data Reporting : Include raw pharmacokinetic parameters (Cmax, Tmax, AUC) in appendices, with processed data (e.g., half-life calculations) in the main text .
Advanced Research Questions
Q. How should contradictory data on this compound’s cardiac risk profiles be resolved in regulatory studies?
- Analytical Framework : Conduct interrupted time-series analyses to evaluate advisory impacts (e.g., UK vs. Canadian prescribing trends). Use log rate ratios (RRs) with 95% CIs to quantify risk-factor-specific changes .
- Limitations : Address confounding variables (e.g., concurrent QT-prolonging drug use) via sensitivity analyses with extended post-advisory periods (23 vs. 12 months) .
Q. What statistical methods best reconcile this compound’s dual role in ROS-mediated apoptosis and off-target toxicity?
- Approach : Apply multivariate regression to isolate ROS-dependent apoptosis (e.g., cyclin downregulation) from confounding toxicity signals (e.g., mitochondrial dysfunction). Validate with in vivo models using tissue-specific ROS markers .
- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize JAK2/STAT3 suppression within broader signaling networks .
Q. How can this compound’s clinical safety data be synthesized with preclinical findings for translational research?
- Systematic Review : Aggregate data from adverse event databases (e.g., FAERS, WHO Vigibase) and preclinical studies. Use GRADE criteria to assess evidence quality, emphasizing RCTs and cohort studies .
- Meta-Analysis : Apply random-effects models to account for heterogeneity in study designs (e.g., in vitro vs. patient-level data) .
Methodological Guidance
Designing a hypothesis-driven study on this compound-drug interactions
- Framework : Use PICO (Population: Patients with polypharmacy; Intervention: this compound + CYP3A4 inhibitors; Comparison: this compound alone; Outcome: QT prolongation incidence) .
- Ethical Compliance : Align with IRB protocols for retrospective EHR analysis, ensuring risk-factor stratification (e.g., arrhythmia history) .
Addressing variability in this compound’s cytotoxicity assays
- Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate apoptosis via dual staining (annexin V/PI) and caspase-3 activation .
- Reporting : Follow Beilstein Journal guidelines: limit main text to 5 key compounds; provide full experimental details in supplementary files .
Data Presentation & Synthesis
Effectively visualizing this compound’s dose-response relationships
- Tools : Use non-linear regression (e.g., GraphPad Prism) to generate IC50 curves. Differentiate efficacy (ROS induction) vs. toxicity (cell viability <70%) using shaded confidence intervals .
- Tables : Include raw data (e.g., ROS fluorescence units) in appendices; highlight processed metrics (fold-change vs. control) in figures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
